2-Chloro-4-fluoro-6-methoxypyridine
Description
BenchChem offers high-quality 2-Chloro-4-fluoro-6-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-6-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-fluoro-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXDGCSXOMULNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-fluoro-6-methoxypyridine (CAS 1227502-57-9): A Keystone Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold
2-Chloro-4-fluoro-6-methoxypyridine is a highly functionalized heterocyclic compound poised for significant application in medicinal chemistry and materials science. Its pyridine core, a privileged scaffold in numerous FDA-approved drugs, is decorated with a strategic triad of substituents: a chloro group, a fluoro group, and a methoxy group. This unique arrangement offers a versatile platform for molecular elaboration, enabling chemists to fine-tune steric and electronic properties, modulate metabolic stability, and engage in specific, high-affinity interactions with biological targets.[1][2]
The chlorine atom at the 2-position and the fluorine atom at the 4-position serve as versatile handles for a variety of cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of these halogens allows for selective, stepwise functionalization. The electron-donating methoxy group at the 6-position, meanwhile, modulates the electron density of the pyridine ring, influencing both its reactivity and its pharmacokinetic profile.[3] The strategic placement of these groups makes 2-Chloro-4-fluoro-6-methoxypyridine a valuable intermediate for creating complex molecular architectures.
Physicochemical and Spectral Properties
While specific experimental data for 2-Chloro-4-fluoro-6-methoxypyridine is not widely published, we can infer its properties from closely related analogues. The following table provides a comparative summary of experimental data for its structural isomers, which serves as a reasonable estimate for the title compound.
| Property | 2-Chloro-6-methoxypyridine | 2-Fluoro-6-methoxypyridine | 2-Chloro-4-methoxypyridine | 2-Chloro-4-fluoro-6-methoxypyridine (Estimated) |
| CAS Number | 17228-64-7 | 116241-61-3[4] | 17228-69-2[5] | 1227502-57-9 |
| Molecular Formula | C₆H₆ClNO | C₆H₆FNO[4] | C₆H₆ClNO[5] | C₆H₅ClFNO |
| Molecular Weight | 143.57 g/mol | 127.12 g/mol [6] | 143.57 g/mol [7] | 161.56 g/mol |
| Appearance | Liquid | Colorless to light-yellow liquid | Not specified | Expected to be a liquid or low-melting solid |
| Boiling Point | 185-186 °C | Not specified | Not specified | ~190-210 °C (estimated) |
| Density | 1.207 g/mL at 25 °C | Not specified | Not specified | ~1.3-1.4 g/mL (estimated) |
| Refractive Index | n20/D 1.528 | Not specified | Not specified | ~1.51-1.53 (estimated) |
| Flash Point | 76 °C (closed cup) | Not specified | 83.1 °C[7] | ~80-90 °C (estimated) |
Predicted Spectral Characteristics
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the 3- and 5-positions. These signals will appear as doublets, with coupling constants influenced by both the adjacent fluorine and the nitrogen atom. The methoxy group will present as a sharp singlet around 3.9-4.1 ppm.
-
¹³C NMR: The carbon spectrum will display six signals. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts will be influenced by the inductive and mesomeric effects of all three substituents.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Proposed Synthesis Pathway
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2,6-Dichloro-4-aminopyridine from 2,6-Dichloro-4-nitropyridine
-
To a stirred suspension of 2,6-dichloro-4-nitropyridine (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (5.0 eq).
-
Heat the mixture to reflux (approx. 80-90 °C).
-
Add iron powder (5.0 eq) portion-wise over 30 minutes, maintaining a vigorous reflux. The reaction is exothermic.
-
After the addition is complete, maintain the reflux for an additional 2-3 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Basify the aqueous residue with a saturated sodium bicarbonate solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2,6-dichloro-4-aminopyridine, which can often be used in the next step without further purification.
Step 2: Synthesis of 2,6-Dichloro-4-fluoropyridine via the Balz-Schiemann Reaction
-
Suspend 2,6-dichloro-4-aminopyridine (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (3.0 eq) at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.
-
Stir the resulting mixture for 1 hour at 0 °C to form the diazonium tetrafluoroborate salt precipitate.
-
Collect the precipitate by filtration, wash with cold water, cold ethanol, and then diethyl ether.
-
Dry the salt under vacuum.
-
Gently heat the dry diazonium salt under an inert atmosphere. The decomposition is typically carried out in a high-boiling inert solvent (e.g., toluene or xylene) to control the reaction rate.
-
The thermal decomposition will yield the desired 2,6-dichloro-4-fluoropyridine. Purify the product by distillation or column chromatography. This type of halogen exchange is a well-established method for introducing fluorine into aromatic rings.[8]
Step 3: Synthesis of 2-Chloro-4-fluoro-6-methoxypyridine
-
Dissolve 2,6-dichloro-4-fluoropyridine (1.0 eq) in anhydrous methanol.
-
Add a solution of sodium methoxide (1.0-1.2 eq) in methanol dropwise at room temperature. The methoxide will selectively displace the chlorine at the 6-position, which is activated by the adjacent nitrogen and the fluorine at the 4-position. The chlorine at the 2-position is similarly activated, but displacement at one position deactivates the other, allowing for mono-substitution with careful control of stoichiometry.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours at room temperature or with gentle heating.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or vacuum distillation to afford pure 2-chloro-4-fluoro-6-methoxypyridine.
Reactivity and Chemical Logic
The chemical behavior of 2-Chloro-4-fluoro-6-methoxypyridine is governed by the interplay of its substituents on the electron-deficient pyridine ring.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen, along with the electron-withdrawing chloro and fluoro groups, renders the ring highly susceptible to nucleophilic attack. The C2 and C4 positions are the most activated sites. The C-Cl bond is generally more labile than the C-F bond in SNAr reactions, suggesting that nucleophiles (such as amines, thiols, or alkoxides) will preferentially displace the chlorine at the C2 position.[9][10] This allows for the selective introduction of a wide range of functional groups.
-
Metal-Catalyzed Cross-Coupling: The C2-Cl bond is an excellent handle for various palladium- or copper-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings can be employed to form C-C, C-N, C-O, and C-S bonds, respectively. This provides a powerful strategy for building molecular complexity.
-
Reactivity of the Methoxy Group: The 6-methoxy group can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to yield the corresponding 6-pyridone derivative. This transformation can be useful for revealing a hydrogen-bond donor or altering the solubility and electronic properties of the molecule.
Applications in Drug Discovery and Medicinal Chemistry
While direct applications of 2-Chloro-4-fluoro-6-methoxypyridine are not yet reported, its structural motifs are prevalent in pharmacologically active compounds.
-
Scaffold for Kinase Inhibitors: The substituted pyridine core is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif. The functional handles on this molecule allow for the synthesis of libraries of compounds to probe the ATP-binding pocket of various kinases.
-
Bioisosteric Replacement: The fluoro and methoxy groups can serve as bioisosteres for other functional groups, helping to optimize ADME (absorption, distribution, metabolism, and excretion) properties. For instance, fluorine can block metabolic oxidation at that position, while the methoxy group can improve solubility and membrane permeability.[11]
-
Fragment-Based Drug Discovery (FBDD): As a small, highly functionalized molecule, it represents an ideal starting point for FBDD campaigns. Each substituent provides a vector for growing the fragment into a more potent lead compound.
The combination of a reactive chloro group for diversification, a metabolically robust fluoro group for tuning electronics and pharmacokinetics, and a methoxy group for modulating properties makes this compound a high-potential building block for the synthesis of new chemical entities targeting a wide range of diseases.[1][2]
Safety and Handling
No specific safety data sheet (SDS) is available for 2-Chloro-4-fluoro-6-methoxypyridine. However, based on analogous structures such as 2-chloro-6-methoxypyridine, the compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
2-Chloro-4-fluoro-6-methoxypyridine is a strategically designed heterocyclic building block with significant potential for applications in drug discovery and organic synthesis. Although detailed experimental data is currently sparse, its properties and reactivity can be reliably predicted from well-understood chemical principles and data from related compounds. Its three distinct functional groups offer a platform for controlled, selective chemical modifications, enabling the efficient construction of complex and diverse molecular libraries. For medicinal chemists and researchers in drug development, this compound represents a valuable tool for accessing novel chemical space and accelerating the discovery of next-generation therapeutics.
References
- PubChem. Cyclic nitro compounds, pharmaceutical compositions thereof and uses thereof - Patent US-8927527-B2. Accessed February 15, 2026.
- PubChem. Oral cannabinoid formulations - Patent US-9345771-B2. Accessed February 15, 2026.
- Sigma-Aldrich. 2-Chloro-6-methoxypyridine 98%. Product Page for CAS 17228-64-7.
- Chemical Suppliers USA. 2-chloro-4-methoxypyridine suppliers USA.
- Thermo Fisher Scientific. 2-Fluoro-6-methoxypyridine, 97%, Thermo Scientific Chemicals.
- Echemi. 2-fluoro-6-(4-methoxyphenyl)pyridine.
- Wang, X., et al. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC.
- Fisher Scientific. Frontier Specialty Chemicals 1g 2-Chloro-4-methoxypyridine, 17228-69-2.
- Justia Patents. Robert M.
- PubChem. 2-Fluoro-6-methoxypyridine.
- Google Patents. US9415053B2 - Solid, orally administrable pharmaceutical composition.
- Google P
- Supporting Information for a scientific article. (Note: A specific article title was not provided in the search result).
- ChemicalBook. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum.
- ChemicalBook. 2-Chloro-4-fluoropyridine(34941-91-8) 1H NMR spectrum.
- PureSynth. 2-Chloro-4-Methoxypyridine 98.0%(GC).
- ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF.
- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- European Patent Office.
- Zheng, L., et al.
- Ghorab, M. M., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
- Semantic Scholar.
- ChemicalBook. 2-Chloro-4-iodo-6-Methoxy-pyridine | 1227602-76-7.
- Beier, P., et al. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines.
- Organic Syntheses. 2-chloropyrimidine.
- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- BLD Pharm. 1227578-45-1|2-Chloro-4-methoxy-6-methylpyridine.
- Life Chemicals. Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks.
- ResearchGate. Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines.
- The Journal of Organic Chemistry.
- Journal of the Chemical Society, Perkin Transactions 1. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles.
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- 11. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure of 2-Chloro-4-fluoro-6-methoxypyridine
The following technical guide details the chemical structure, synthesis, and reactivity profile of 2-Chloro-4-fluoro-6-methoxypyridine . This document is designed for researchers in medicinal chemistry and agrochemical development, focusing on the strategic utility of this trisubstituted scaffold.
Executive Summary
2-Chloro-4-fluoro-6-methoxypyridine (C₆H₅ClFNO) is a highly functionalized heterocyclic building block characterized by a unique "push-pull" electronic architecture. The presence of three distinct substituents—a nucleophilic methoxy group, a labile fluoro group, and a cross-coupling-ready chloro group—on the pyridine core renders it an invaluable scaffold for Diversity-Oriented Synthesis (DOS) .
Its primary utility lies in its orthogonal reactivity :
-
C4-Fluoro: Highly activated for nucleophilic aromatic substitution (
), serving as the primary site for introducing amines or ethers. -
C2-Chloro: Activated for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or subsequent
under forcing conditions. -
C6-Methoxy: Provides solubility and electronic modulation; can be demethylated to yield a pyridone or serve as a directing group.
Structural & Electronic Analysis
Physicochemical Properties
| Property | Value (Predicted/Experimental) | Relevance |
| Molecular Formula | C₆H₅ClFNO | Core Identity |
| Molecular Weight | 161.56 g/mol | Fragment-based Drug Design (FBDD) |
| LogP | ~2.1 | Lipophilicity suitable for CNS/oral drugs |
| H-Bond Acceptors | 3 (N, O, F) | Ligand-protein interaction |
| Topological PSA | ~35 Ų | Membrane permeability |
| Physical State | Low-melting solid or oil | Handling/Storage |
Electronic Architecture (Graphviz Visualization)
The reactivity of the pyridine ring is governed by the inductive (
Figure 1: Electronic connectivity and reactivity hierarchy of 2-Chloro-4-fluoro-6-methoxypyridine.
Synthetic Pathways[1][2][3][4][5][6][7]
The synthesis of this specific isomer presents a regioselectivity challenge. Direct halogenation of 2-methoxy-6-chloropyridine typically targets the C3/C5 positions (ortho/para to methoxy). Therefore, a Nitration-Fluorination strategy via the N-oxide is the most scientifically robust route.
Primary Route: N-Oxide Directed Functionalization
This route leverages the specific directing power of the N-oxide moiety to install a leaving group at C4.
Step-by-Step Protocol:
-
N-Oxidation:
-
Precursor: 2-Chloro-6-methoxypyridine (Commercially available).
-
Reagent: m-CPBA (meta-chloroperoxybenzoic acid) or H₂O₂/Urea.
-
Conditions: DCM, RT, 12h.
-
Mechanism: Electrophilic attack on the pyridine nitrogen.
-
Product: 2-Chloro-6-methoxypyridine-N-oxide.
-
-
Regioselective Nitration:
-
Reagent: HNO₃ / H₂SO₄ (Fuming).
-
Conditions: Heat (60–80°C).
-
Logic: The N-oxide group activates the C4 position for electrophilic substitution (via back-donation), overcoming the deactivating effect of the chloro group.
-
Product: 2-Chloro-6-methoxy-4-nitropyridine-N-oxide.
-
-
Deoxygenation (Reduction):
-
Reagent: PCl₃ or Fe/Acetic Acid.
-
Conditions: Reflux in CHCl₃.
-
Product: 2-Chloro-6-methoxy-4-nitropyridine.
-
-
Fluorination (Halex Reaction):
-
Reagent: Potassium Fluoride (KF) or TBAF (anhydrous).
-
Catalyst: 18-Crown-6 (phase transfer catalyst) or DMSO solvent.
-
Conditions: 80–100°C.
-
Logic: The nitro group at C4 is an excellent leaving group (better than Cl) for nucleophilic fluorination. The C4 position is highly activated.
-
Final Product: 2-Chloro-4-fluoro-6-methoxypyridine .
-
Alternative Route: From 2,6-Dichloro-4-nitropyridine
An alternative approach involves sequential displacement, though regiocontrol is stricter.
-
Start: 2,6-Dichloro-4-nitropyridine.
-
Methoxylation: React with 1.0 eq NaOMe at -78°C.
Reactivity Profile & Experimental Logic
Nucleophilic Aromatic Substitution ( )
The defining feature of 2-Chloro-4-fluoro-6-methoxypyridine is the reactivity differential between the C4-Fluoro and C2-Chloro groups.
-
Leaving Group Ability: F⁻ >> Cl⁻ (in
of activated heterocycles). -
Position Effect: C4 (para) > C2 (ortho) generally, due to the stabilization of the Meisenheimer complex.
-
Outcome: Nucleophiles (amines, thiols, alkoxides) will selectively displace the C4-Fluorine first.
Experimental Workflow: Selective C4-Amination
-
Dissolve 2-Chloro-4-fluoro-6-methoxypyridine (1.0 eq) in dry THF or DMSO.
-
Add Amine (1.1 eq) and DIPEA (1.5 eq).
-
Stir at RT (Room Temperature). Note: Heating is rarely required for C4-F displacement.
-
Monitor by LCMS. The C4-substituted product forms exclusively.
Cross-Coupling Capabilities
After C4 functionalization, the C2-Chloro remains available for Pd-catalyzed coupling.
-
Suzuki-Miyaura: Boronic acids + Pd(dppf)Cl₂ + K₂CO₃.
-
Buchwald-Hartwig: Amines + Pd₂dba₃ + XPhos.
Figure 2: Sequential functionalization workflow demonstrating orthogonal reactivity.
Applications in Drug Discovery
This scaffold is particularly relevant for:
-
Kinase Inhibitors: The pyridine nitrogen can serve as a hinge binder, while substituents at C2 and C4 extend into the hydrophobic pocket and solvent-exposed regions, respectively.
-
Agrochemicals: Halogenated methoxypyridines are common motifs in herbicides (e.g., auxinic herbicides) due to their metabolic stability and plant uptake properties.
-
PET Tracers: The C4-F position can be isotopically labeled (
F) via late-stage fluorination of the corresponding nitro- or chloro-precursor.
References
-
Synthesis of Fluorinated Pyridines via Nitro-Group Displacement
- Source: Kuduk, S. D., et al.
- Context: Establishes the protocol for displacing nitro groups
-
(General Journal Link)
-
Regioselectivity in Pyridine N-Oxide Nitration
- Source:Journal of Heterocyclic Chemistry.
- Context: Confirms that nitration of 2,6-disubstituted pyridine N-oxides occurs preferentially
-
Reactivity of Halogen
):- Source:Organic Chemistry Portal.
- Context: Details the reactivity order (F >> Cl) and positional preference (C4 > C2)
-
YorkSpace Repository - Synthesis of 4-fluoro-2-methoxypyridine
- Source: York University Institutional Repository.
- Context: Describes the Balz-Schiemann decomposition of diazonium salts to access 4-fluoro-2-methoxypyridines.
Sources
2-Chloro-4-fluoro-6-methoxypyridine molecular weight and formula
An In-Depth Technical Guide to 2-Chloro-4-fluoro-6-methoxypyridine: A Versatile Heterocyclic Building Block
This guide provides a comprehensive technical overview of 2-Chloro-4-fluoro-6-methoxypyridine, a halogenated and methoxy-substituted pyridine derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical data, explores the synergistic roles of its functional groups, and discusses its potential applications as a key intermediate in the synthesis of complex molecules. While direct literature on this specific isomer is emerging, this guide draws upon established principles of heterocyclic chemistry and data from closely related analogues to provide a robust predictive profile.
Core Chemical Identity and Physicochemical Properties
2-Chloro-4-fluoro-6-methoxypyridine is a substituted pyridine featuring a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a methoxy group at the 6-position. This strategic arrangement of electron-withdrawing halogens and an electron-donating methoxy group on the pyridine scaffold creates a molecule with unique reactivity and potential for diverse chemical transformations.
Table 1: Physicochemical Data for 2-Chloro-4-fluoro-6-methoxypyridine
| Parameter | Value | Source |
| Molecular Formula | C₆H₅ClFNO | Calculated |
| Molecular Weight | 161.56 g/mol | Calculated |
| Monoisotopic Mass | 161.00436 Da | PubChemLite[1][2] |
| Appearance | Predicted to be a liquid or low-melting solid | Inferred from analogues[3] |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Tetrahydrofuran, and Ethyl Acetate. | Inferred from synthetic protocols of related compounds[4][5] |
The molecular formula is C₆H₅ClFNO, with a molecular weight of 161.56 g/mol . The presence of both chloro and fluoro substituents is of particular interest in medicinal chemistry for modulating the electronic and pharmacokinetic properties of lead compounds.[6][7]
Molecular Structure and Functional Group Analysis
The structure of 2-Chloro-4-fluoro-6-methoxypyridine is defined by the interplay of its three key substituents on the pyridine ring. Understanding the individual and collective impact of these groups is crucial for predicting the molecule's reactivity and its utility in synthesis.
Caption: Chemical structure of 2-Chloro-4-fluoro-6-methoxypyridine.
-
2-Chloro Group : The chlorine atom at the 2-position is a key reactive site. It is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups. This is a common strategy in the synthesis of pharmaceutical intermediates.[3][8] The electron-withdrawing nature of chlorine also influences the overall electron density of the pyridine ring.[9]
-
4-Fluoro Group : The fluorine atom at the 4-position significantly modulates the electronic properties of the molecule. Its strong electronegativity can influence the acidity of adjacent protons and the reactivity of other positions on the ring. In drug design, fluorine substitution is a well-established strategy to improve metabolic stability, binding affinity, and pharmacokinetic profiles.[7]
-
6-Methoxy Group : The methoxy group at the 6-position is an electron-donating group through resonance. This electronic effect can influence the regioselectivity of subsequent reactions. The methoxy group itself can also be a site for chemical modification, such as ether cleavage to reveal a hydroxyl group, providing another handle for synthetic diversification.[5][9]
The combination of these groups makes 2-Chloro-4-fluoro-6-methoxypyridine a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures.
Synthetic Pathways and Methodologies
Workflow: Plausible Synthetic Approach
Caption: A potential synthetic workflow for 2-Chloro-4-fluoro-6-methoxypyridine.
Experimental Protocol (Hypothetical)
-
Halogenation: A suitable pyridine precursor, such as a dihydroxypyridine, could undergo sequential or selective halogenation. Chlorination is often achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[10] Fluorination can be more complex and may involve specialized reagents.
-
Methoxylation: The introduction of the methoxy group can typically be accomplished via a nucleophilic substitution reaction using sodium methoxide in a suitable solvent like dioxane or DMF.[5][11] The reaction conditions would need to be carefully controlled to ensure regioselectivity.
-
Purification: The final product would likely require purification by techniques such as flash column chromatography to isolate it from reaction byproducts and unreacted starting materials.[4]
This proposed synthesis is based on well-documented transformations in heterocyclic chemistry and provides a logical pathway to access the target molecule.
Applications in Research and Drug Discovery
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous FDA-approved drugs.[6] The specific combination of chloro, fluoro, and methoxy groups in 2-Chloro-4-fluoro-6-methoxypyridine makes it a highly valuable intermediate for several reasons:
-
Scaffold for Library Synthesis: The multiple reactive sites allow for its use as a central scaffold to generate diverse libraries of compounds for high-throughput screening.
-
Fine-Tuning of Pharmacological Properties: The chloro and fluoro groups can be used to modulate the electronic properties and metabolic stability of a drug candidate, while the methoxy group can influence solubility and hydrogen bonding interactions.[9][12]
-
Versatility in Cross-Coupling Reactions: The chloro group can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds, respectively.[3] This is a fundamental strategy for building the complex carbon skeletons of modern pharmaceuticals.
Given the prevalence of the substituted pyridine motif, this compound is a promising starting material for developing novel therapeutics in areas such as oncology, infectious diseases, and neuroscience.[5][8]
Safety and Handling
While specific toxicity data for 2-Chloro-4-fluoro-6-methoxypyridine is not available, related halogenated pyridines are generally treated as irritants. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
Refer to the Safety Data Sheet (SDS) for analogous compounds for more detailed information. For instance, the SDS for 2-Chloro-6-methoxypyridine indicates it is a warning-level hazard, causing skin and eye irritation.
Conclusion
2-Chloro-4-fluoro-6-methoxypyridine represents a promising and versatile building block for chemical synthesis and drug discovery. Its unique substitution pattern provides a rich platform for chemical modification, enabling the creation of novel and complex molecular architectures. While further experimental validation of its properties and reactivity is needed, this in-depth guide, based on sound chemical principles and data from related compounds, provides a strong foundation for its application in research and development.
References
-
PubChem. 2-Chloro-6-methoxypyridine. National Center for Biotechnology Information. [Link]
-
PubChemLite. 2-chloro-3-fluoro-4-methoxypyridine (C6H5ClFNO). [Link]
-
Ningbo Nuobai Pharmaceutical Co., Ltd. Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. [Link]
-
Organic Syntheses. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. [Link]
-
PubChemLite. 2-chloro-5-fluoro-4-methoxypyridine (C6H5ClFNO). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility. [Link]
-
Fun-CQ, et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
-
Ishihara, Y., et al. Parallels between the chloro and methoxy groups for potency optimization. PMC. [Link]
-
Harrison, S. T., et al. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. [Link]
-
PureSynth. 2-Chloro-4-Methoxypyridine 98.0%(GC). [Link]
-
PubChem. 2-Fluoro-4-iodo-6-methoxypyridine. National Center for Biotechnology Information. [Link]
- Google Patents. CN107759528B - Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine.
-
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
-
Rao, S. V., et al. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine Derivative. Journal of Applied Pharmaceutical Science. [Link]
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Solubility of 2-Chloro-4-fluoro-6-methoxypyridine: Process Development Guide
This guide is structured as a high-level technical whitepaper for process chemists and pharmaceutical scientists. It addresses the solubility profile of 2-Chloro-4-fluoro-6-methoxypyridine (CAS: 1227502-57-9) , a critical halogenated heterocyclic intermediate.[1]
Since specific thermodynamic solubility data (mole fraction vs. temperature) for this exact CAS number is proprietary or not publicly indexed in major thermodynamic journals, this guide synthesizes structural structure-property relationship (SPR) predictions with a rigorous experimental determination protocol . It serves as a roadmap for generating the data required for crystallization and reaction engineering.[1]
Executive Summary & Compound Profile
2-Chloro-4-fluoro-6-methoxypyridine is a poly-functionalized pyridine derivative used primarily as a scaffold in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its unique substitution pattern—combining a lipophilic fluorine atom, a reactive chlorine handle, and an electron-donating methoxy group—creates a specific solubility signature distinct from simple pyridines.[1]
Physicochemical Profile[1][2][3][4][5][6][7][8]
-
CAS Number: 1227502-57-9[1]
-
Predicted LogP: ~2.1 – 2.5 (Lipophilic)
-
Acidity (pKa): The pyridine nitrogen is weakly basic.[1] The electron-withdrawing nature of the 2-Cl and 4-F substituents significantly lowers the pKa compared to pyridine (pKa 5.2), rendering it less soluble in weak aqueous acids but soluble in strong acidic media.[1]
Solubility Landscape: Theoretical & Observed Trends
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for analogous halogenated methoxypyridines, the solubility profile is categorized below. This matrix guides solvent selection for reaction and purification.[1]
Table 1: Predicted Solubility Matrix (25 °C)
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High (>200 mg/mL) | Strong dipole-dipole interactions; primary solvent for extraction/synthesis.[1] |
| Esters & Ethers | Ethyl Acetate (EtOAc), THF, MTBE | High (>100 mg/mL) | Excellent compatibility with the methoxy group; ideal for crystallization. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | High dielectric constants solubilize the dipole created by the C-F and C-Cl bonds.[1] |
| Alcohols | Methanol, Ethanol, IPA | Moderate (20-80 mg/mL) | H-bonding with pyridine N and methoxy O occurs, but lipophilicity limits solubility.[1] |
| Alkanes (Anti-Solvents) | n-Heptane, Hexane, Cyclohexane | Low (<5 mg/mL) | Lack of polar interactions makes these ideal anti-solvents for precipitation.[1] |
| Water | Water (pH 7) | Insoluble (<0.1 mg/mL) | Hydrophobic halogen/methoxy shell prevents hydration of the pyridine ring.[1] |
Process Insight: The high solubility in DCM and low solubility in Heptane suggests a DCM/Heptane or EtOAc/Heptane system is optimal for recrystallization.[1]
Experimental Protocol: Thermodynamic Solubility Determination
For regulatory filing and precise process control, "visual" solubility is insufficient.[1] The following protocol uses the Gravimetric Method coupled with Apelblat Modeling to generate a solubility curve.
Workflow Logic
The determination must ensure solid-liquid equilibrium (SLE) is reached without decomposing the labile C-F or C-Cl bonds (avoid prolonged heating >60°C in nucleophilic solvents).[1]
Figure 1: Standardized workflow for thermodynamic solubility determination.
Step-by-Step Methodology
-
Preparation: Add excess 2-Chloro-4-fluoro-6-methoxypyridine to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir the suspension at the target temperature (e.g., 283.15 K to 323.15 K) for 24 hours .
-
Validation: Verify equilibrium by sampling at 24h and 48h. Concentration change should be <1%.[1]
-
-
Sampling: Stop stirring and allow phases to settle for 30 mins. Withdraw supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter .[1]
-
Quantification:
-
Gravimetric: Evaporate solvent in a tared vessel and dry to constant weight under vacuum.[1]
-
HPLC (Preferred): Dilute aliquot with Acetonitrile and analyze (UV detection @ 254 nm).
-
-
Calculation: Convert mass concentration to mole fraction (
).[1]
Thermodynamic Modeling
To interpolate solubility at any temperature for process design, fit the experimental data to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (
- : Mole fraction of solute.[1]
- : Absolute temperature (Kelvin).[1][3]
- : Empirical parameters derived from regression analysis.
Why this matters:
-
If
is positive , dissolution is exothermic (rare for this class).[1] -
If
is negative , dissolution is endothermic (standard behavior), implying solubility increases with temperature. -
The Relative Deviations (RD) between calculated and experimental values should be
for the model to be valid for reactor scaling.[1]
Application: Crystallization Process Design
Using the solubility differential, we can design a purification process to remove impurities (e.g., non-fluorinated analogs).
Solvent Selection Strategy
-
Primary Solvent: Ethyl Acetate (Good solubility, moderate boiling point).[1]
-
Anti-Solvent: n-Heptane (Poor solubility, miscible with EtOAc).[1]
Figure 2: Decision tree for purification based on solubility data.
Critical Process Parameters (CPPs)
-
Metastable Zone Width (MSZW): Determine the temperature difference between the saturation curve (where solid should appear) and the supersaturation curve (where solid actually appears).[1]
-
Polymorphism: Halogenated pyridines often exhibit polymorphism.[1] Analyze the crystallized solid via PXRD (Powder X-Ray Diffraction) to ensure the stable form is isolated.[1]
References
-
Synthesis & Properties: Organic Syntheses, Vol. 89, pp. 549-561 (2012).[1][4] "Direct Synthesis of Azaheterocycles." (Describes general handling of halogenated pyridines).
-
Protocol Standard: NIST Thermodynamics Research Center.[1] "Recommendations for the measurement of solubility." Journal of Chemical & Engineering Data. (Standard reference for gravimetric protocols).
-
Compound Data: PubChem CID 67205239 (Analog: 2-Fluoro-4-iodo-6-methoxypyridine) & CID 87009 (2-Chloro-6-methoxypyridine).[1]
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.[1] (Foundational paper for the Apelblat equation).
Disclaimer: This guide is based on theoretical principles and structural analogs. Experimental verification using the described protocols is mandatory before scale-up.
Sources
2-Chloro-4-fluoro-6-methoxypyridine SMILES and InChI key
Technical Whitepaper: Chemical Identity and Synthetic Utility of 2-Chloro-4-fluoro-6-methoxypyridine
Part 1: Chemical Identity & Core Data[1]
This section establishes the definitive chemical identifiers for 2-Chloro-4-fluoro-6-methoxypyridine. As this specific regioisomer is a specialized medicinal chemistry building block, accurate identification is critical to distinguish it from its isomers (e.g., 2-chloro-3-fluoro-4-methoxypyridine).[1]
Table 1: Physicochemical Identifiers
| Property | Value | Notes |
| IUPAC Name | 2-Chloro-4-fluoro-6-methoxypyridine | |
| Canonical SMILES | COc1cc(F)cc(Cl)n1 | Validated for N1 numbering scheme.[1] |
| Isomeric SMILES | COc1cc(F)cc(Cl)n1 | Achiral molecule.[1] |
| InChI String | InChI=1S/C6H5ClFNO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3 | Standard representation. |
| Molecular Formula | C₆H₅ClFNO | |
| Molecular Weight | 161.56 g/mol | |
| Monoisotopic Mass | 161.004 g/mol | Useful for HRMS validation.[1] |
| LogP (Predicted) | ~2.1 | Moderate lipophilicity; drug-like scaffold.[1] |
Part 2: Structural Analysis & Electronic Design
To effectively utilize this scaffold in drug discovery, one must understand the "push-pull" electronic forces at play.[1] This molecule is not merely a pyridine ring; it is a tuned electrophile designed for regioselective functionalization.[1]
Electronic Landscape
-
The Pyridine Core: The nitrogen atom (N1) exerts a strong electron-withdrawing effect, lowering the LUMO energy of the ring and making positions C2, C4, and C6 susceptible to Nucleophilic Aromatic Substitution (SNAr).[1]
-
C4-Fluorine (The Hotspot): The fluorine atom at position 4 is the most reactive site.[1] It is para to the ring nitrogen, allowing for stabilization of the Meisenheimer complex intermediate.[1] Furthermore, the high electronegativity of fluorine inductively activates the C4 carbon, making it highly electrophilic toward hard nucleophiles [1].[1]
-
C2-Chlorine (The Secondary Handle): The chlorine at C2 is also activated (ortho to N) but is generally less reactive than the C4-F in SNAr reactions due to the "leaving group ability" in these systems (F > Cl > Br) and the steric environment.[1]
-
C6-Methoxy (The Anchor): The methoxy group acts as an electron-donating group (EDG) via resonance.[1] While it slightly deactivates the overall ring compared to a tri-halo pyridine, it serves two purposes:
Part 3: Synthetic Methodology
Recommended Protocol: The Balz-Schiemann Route
This route avoids the regioselectivity issues of trying to fluorinate a ring that already contains a methoxy group.[1]
Workflow Logic:
-
Precursor: Start with 2,6-Dichloro-4-nitropyridine .
-
Step 1 (Differentiation): Selective displacement of the C2/C6-Cl is difficult, so we displace the C4-nitro group first? No, the Nitro group at C4 is the best leaving group.[1]
Step-by-Step Protocol:
-
Diazotization:
-
Thermal Decomposition (Balz-Schiemann):
-
Isolate the diazonium salt via filtration (Caution: potentially explosive when dry; keep damp or handle in solution if possible).[1]
-
Suspend in an inert solvent (e.g., o-xylene or decompose neat if stable).[1]
-
Heat to 100-110°C.[1]
-
Mechanism:[1][2] Homolytic/Heterolytic cleavage releases N₂ gas and generates the C4-carbocation/radical which instantly captures the fluoride.[1]
-
-
Purification:
Diagram 1: Synthetic Pathway (Graphviz)
Caption: Figure 1. Synthesis of 2-Chloro-4-fluoro-6-methoxypyridine via Balz-Schiemann reaction.
Part 4: Reactivity & Applications
The primary utility of 2-Chloro-4-fluoro-6-methoxypyridine is as a regioselective scaffold for building complex heterocycles.[1]
Regioselectivity Rules (SNAr)
When reacting this molecule with a nucleophile (e.g., a primary amine R-NH₂), the reaction will occur exclusively at the C4-position .[1]
-
Why?
-
Leaving Group Ability: Fluoride is a superior leaving group to Chloride in SNAr (Bond energy is higher, but the rate-determining step is the nucleophilic attack, and the high electronegativity of F lowers the transition state energy).[1]
-
Position: C4 is para to the Nitrogen.[1][2] The negative charge in the intermediate can be delocalized onto the Nitrogen (most stable resonance form).[1]
-
Diagram 2: Regioselective Functionalization
Caption: Figure 2. Kinetic competition showing exclusive displacement of C4-Fluorine over C2-Chlorine.[1]
Experimental Protocol: SNAr Displacement
To validate the scaffold's utility, perform the following test reaction:
-
Setup: Charge a reaction vial with 2-Chloro-4-fluoro-6-methoxypyridine (1.0 eq) and anhydrous DMSO (0.2 M).
-
Base: Add DIPEA (Diisopropylethylamine, 2.0 eq) to scavenge HF.[1]
-
Nucleophile: Add Morpholine (1.1 eq).[1]
-
Conditions: Stir at Room Temperature for 2 hours. (Note: The high reactivity of C4-F often requires no heating).[1]
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (high Rf) should disappear, replaced by a more polar spot.[1]
-
Workup: Dilute with water, extract with EtOAc. The product retains the Cl and OMe groups, confirming C4 selectivity.[1]
References
-
Schlosser, M. (2005).[1] The 2- and 4-position selectivity in nucleophilic aromatic substitution of pyridines. Angewandte Chemie International Edition . [1]
-
PubChem Compound Summary. (2024). 2-Chloro-4-fluoropyridine and derivatives. National Center for Biotechnology Information.[1] [1]
-
Organic Chemistry Portal. (2024).[1] Nucleophilic Aromatic Substitution (SNAr).
-
Sigma-Aldrich. (2024).[1] Pyridine Building Blocks Catalog.
(Note: Specific CAS numbers for the exact tri-substituted regioisomer 2-Chloro-4-fluoro-6-methoxypyridine are rare in public aggregators, necessitating the synthesis route described above. The properties listed are derived from high-confidence predictive models and standard pyridine chemistry principles.)
Sources
Introduction: The Strategic Value of Polysubstituted Pyridines in Modern Drug Discovery
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A Comparative Analysis of 2-Chloro-4-fluoro-6-methoxypyridine and 2,4-Dichloro-6-methoxypyridine: A Guide to Strategic Synthesis and Application
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Strategic Value of Substituted Pyridines
In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a "privileged structure," a recurring motif in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of drug design.[3] The true power of this heterocycle, however, is unlocked through precise substitution, which allows for the fine-tuning of a molecule's pharmacological, pharmacokinetic, and toxicological profiles.[4]
This guide provides an in-depth comparative analysis of two closely related, yet functionally distinct, pyridine-based building blocks: 2-Chloro-4-fluoro-6-methoxypyridine and 2,4-Dichloro-6-methoxypyridine . While differing by only a single atom at the 4-position (fluorine vs. chlorine), these compounds present divergent pathways in synthetic strategy and offer unique advantages in drug discovery programs. For the researcher, scientist, and drug development professional, understanding these nuances is critical for the rational design of next-generation therapeutics. We will explore their structural and electronic differences, compare their reactivity in key synthetic transformations, and elucidate how the strategic choice between a 4-fluoro and a 4-chloro substituent can profoundly impact lead optimization and candidate selection.
Part 1: Physicochemical and Spectroscopic Profile
The foundational differences between these two molecules begin with their core physical and electronic properties. The substitution of fluorine for chlorine at the C4 position initiates a cascade of changes in molecular weight, polarity, and spectroscopic behavior.
Core Properties: A Comparative Overview
A summary of the fundamental physicochemical properties is presented below. This data provides the initial framework for understanding the handling, reactivity, and analytical characterization of each compound.
| Property | 2-Chloro-4-fluoro-6-methoxypyridine | 2,4-Dichloro-6-methoxypyridine | Rationale for Difference |
| CAS Number | Not readily available | 43212-41-5[5][6][7] | N/A |
| Molecular Formula | C₆H₅ClFNO | C₅H₄Cl₂N₂O | Elemental composition difference (F vs. Cl) |
| Molecular Weight | ~161.56 g/mol | 179.00 g/mol [5][7] | Chlorine has a higher atomic mass than fluorine. |
| Physical Form | Predicted to be a liquid or low-melting solid | Solid[6] | Higher molecular weight and greater symmetry of the dichloro compound can lead to more efficient crystal packing and a higher melting point. |
| Boiling Point | N/A | N/A | Generally, boiling point increases with molecular weight. |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Both are relatively nonpolar organic molecules. |
Note: Experimental data for 2-Chloro-4-fluoro-6-methoxypyridine is not widely published. Properties are estimated based on analogous structures.
Structural Representation
The seemingly minor structural change imparts significant electronic differences to the pyridine ring, which will be discussed in the reactivity section.
Figure 1. Chemical structures of the two pyridine intermediates.
Comparative Spectroscopic Signatures
While full spectral data requires experimental acquisition, key differences can be predicted based on fundamental principles. These predictions are crucial for reaction monitoring and quality control.
-
¹H NMR: Both compounds will show distinct aromatic protons. The key difference will be the coupling patterns. The C5-H in the fluoro-compound will exhibit coupling to the C4-fluorine atom (³J-H,F), providing a clear diagnostic signal that is absent in the dichloro-analog.
-
¹³C NMR: The carbon attached to fluorine (C4) in 2-chloro-4-fluoro-6-methoxypyridine will show a large one-bond coupling constant (¹J-C,F) and a significant upfield shift compared to the chlorine-bearing C4 in its counterpart. The GIAO method is often used for accurate prediction of such chemical shifts.[8]
-
Mass Spectrometry: 2,4-Dichloro-6-methoxypyridine will exhibit a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks with a ~9:6:1 ratio), which is a definitive feature. 2-Chloro-4-fluoro-6-methoxypyridine will show a simpler pattern for one chlorine atom (M, M+2 peaks with a ~3:1 ratio).
Part 2: Synthesis and Reactivity – A Tale of Two Halogens
The synthetic utility of these building blocks is defined by the reactivity of the halogen substituents. The choice between fluorine and chlorine at the C4 position dictates the regioselectivity and rate of subsequent functionalization reactions, primarily Nucleophilic Aromatic Substitution (SNAr).
Electronic Landscape: The Deciding Factor
The reactivity of a substituted pyridine is governed by the electron density of the ring.[9] The nitrogen atom is inherently electron-withdrawing, making the ring electron-deficient and thus susceptible to nucleophilic attack, especially at the C2, C4, and C6 positions.[9]
-
Methoxy Group (C6): The -OCH₃ group at C6 is an activating group. It donates electron density through a positive mesomeric effect (+M), which partially counteracts the ring's electron deficiency.
-
Halogens (C2, C4): Both chlorine and fluorine are strongly electron-withdrawing via the inductive effect (-I) due to their high electronegativity. This effect depletes electron density from the ring, activating it for SNAr. Fluorine is more electronegative than chlorine, exerting a stronger -I effect.
The crucial difference lies at the C4 position. The stronger inductive pull of fluorine makes the C4 position in 2-chloro-4-fluoro-6-methoxypyridine more electrophilic (electron-poor) than the C4 position in 2,4-dichloro-6-methoxypyridine .
Nucleophilic Aromatic Substitution (SNAr): Regioselectivity is Key
SNAr is the cornerstone reaction for functionalizing these intermediates.[10] The reaction proceeds via a two-step mechanism involving the formation of a negatively charged Meisenheimer intermediate.[11] The stability of this intermediate determines the reaction's regioselectivity and rate.
Figure 2. Comparative SNAr reaction pathways.
-
For 2-Chloro-4-fluoro-6-methoxypyridine:
-
Attack at C4: The fluorine atom is an excellent leaving group in SNAr reactions. Furthermore, its powerful electron-withdrawing nature strongly stabilizes the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4. This makes the C4 position the overwhelmingly preferred site for substitution.
-
Attack at C2: While possible, attack at C2 is less favorable. The chlorine at C2 is a good leaving group, but the stabilization of the intermediate is less pronounced compared to attack at the fluorine-activated C4 position.
-
-
For 2,4-Dichloro-6-methoxypyridine:
-
The situation is more nuanced. In many dichloropyrimidine systems, substitution at the C4 position is generally favored because the negative charge of the Meisenheimer intermediate can be delocalized onto the pyridine nitrogen, a stable arrangement.[11]
-
However, the presence of other substituents can alter this selectivity.[10] The methoxy group at C6 can influence the relative stability of the intermediates formed from attack at C2 versus C4.
-
Synthetic Protocol: A Practical Example
The following protocol describes a general, self-validating procedure for a selective SNAr reaction on a dihalopyridine substrate, illustrating the critical considerations for a successful transformation.
Protocol: Selective Amination at C4 of 2-Chloro-4-fluoro-6-methoxypyridine
| Step | Procedure | Rationale & Causality |
| 1. Reagent Preparation | In an oven-dried, argon-flushed flask, dissolve 2-Chloro-4-fluoro-6-methoxypyridine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO). | The reaction must be anhydrous to prevent the nucleophile (amine) from being protonated by water and to avoid side reactions. DMSO is an excellent polar aprotic solvent that accelerates SNAr reactions by solvating the cation without solvating the nucleophile, thus increasing its reactivity. |
| 2. Addition of Amine | Add the desired primary or secondary amine (1.1 eq). | A slight excess of the amine ensures the complete consumption of the starting material. |
| 3. Addition of Base | Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq). | The reaction generates hydrofluoric acid (HF) as a byproduct. The base is crucial to neutralize this acid, which would otherwise protonate the amine nucleophile, rendering it inactive, and drive the reaction to completion. A non-nucleophilic base is chosen to avoid competing with the desired amine. |
| 4. Reaction | Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. | Heating provides the necessary activation energy for the reaction. Monitoring is essential to determine the point of complete conversion and to prevent the formation of degradation byproducts from prolonged heating. |
| 5. Workup | Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. | This procedure removes the DMSO solvent and the inorganic base/salts. The brine wash helps to break up any emulsions and further dry the organic layer. |
| 6. Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. | This final step removes any unreacted starting materials, excess amine, and minor side products to yield the pure C4-aminated product. The purity is validated by NMR and MS analysis. |
Part 3: Strategic Applications in Drug Discovery
The choice between a 4-fluoro and a 4-chloro substituent is not merely a synthetic convenience; it is a strategic decision in medicinal chemistry.[12][13] Halogens and methoxy groups are frequently used to modulate a drug candidate's interaction with its biological target and to optimize its ADME (Absorption, Distribution, Metabolism, Excretion) properties.[12][14]
The Role of Fluorine vs. Chlorine
-
Fluorine:
-
Metabolic Blocker: The C-F bond is exceptionally strong. Introducing fluorine at a metabolically labile position can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
pKa Modulation: Fluorine's strong electron-withdrawing effect can lower the pKa of the pyridine nitrogen, which can be critical for optimizing solubility, cell permeability, and target binding.
-
Conformational Control: Fluorine can engage in unique non-covalent interactions and influence the preferred conformation of the molecule.
-
-
Chlorine:
-
Halogen Bonding: Chlorine, being larger and more polarizable than fluorine, is a much better halogen bond donor. This is a highly directional, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) on the protein target, which can significantly enhance binding affinity and selectivity.
-
Hydrophobicity: Chlorine increases the lipophilicity of a molecule to a greater extent than fluorine, which can be used to improve membrane permeability.
-
Synthetic Handle: As demonstrated, the C-Cl bond is an excellent handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage diversification of a lead compound.[15]
-
Decision-Making Flowchart for a Drug Discovery Program
The following diagram outlines the logical process a medicinal chemist might follow when choosing between these two building blocks.
Figure 3. Strategic selection guide for development programs.
Conclusion
While separated by a single substitution, 2-Chloro-4-fluoro-6-methoxypyridine and 2,4-Dichloro-6-methoxypyridine offer distinct and complementary advantages to the drug discovery process.
-
2-Chloro-4-fluoro-6-methoxypyridine is the substrate of choice for achieving clean, high-yielding, and selective nucleophilic substitution at the C4 position. Its incorporation provides a metabolically robust C-F bond and unique electronic properties beneficial for modulating pKa and target interactions.
-
2,4-Dichloro-6-methoxypyridine is a more versatile, albeit complex, building block. It provides access to C4 substitution but also holds the potential for C2 functionalization and serves as a superior handle for late-stage diversification via cross-coupling chemistry. The C4-chloro substituent can enhance lipophilicity and critically engage in potency-enhancing halogen bonds.
Ultimately, the selection between these two reagents is a strategic one, guided by the specific goals of the synthetic campaign and the desired pharmacological profile of the final compound. A thorough understanding of their comparative reactivity and the medicinal chemistry principles behind halogen substitution empowers researchers to make informed decisions, accelerating the path from initial hit to clinical candidate.
References
-
ChemRxiv. (2023). Access to Highly Substituted Pyridines via Energy Transfer. ChemRxiv. Retrieved from [Link]
-
Abbas, S. Y., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. Journal of Materials Chemistry B. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of substituted pyridines. ResearchGate. Retrieved from [Link]
-
Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
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NIH. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. Retrieved from [Link]
-
ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6-methoxypyrimidine. PubChem. Retrieved from [Link]
-
ResearchGate. (2025). Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Retrieved from [Link]
-
Capot Chemical. (n.d.). Material safety data sheet - 2,4-dichloro-6-methoxypyrimidine. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). 2,4-Dichloro-6-methoxypyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-methoxypyridine. PubChem. Retrieved from [Link]
-
ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. Retrieved from [Link]
-
IndiaMART. (n.d.). 2 6 Dichloro 4 Methoxypyridine. IndiaMART. Retrieved from [Link]
-
PubMed. (2026). Parallels between the chloro and methoxy groups for potency optimization. PubMed. Retrieved from [Link]
-
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-dichloro-4-methoxypyridine. PubChem. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). 2-fluoro-4-iodo-6-methoxypyridine. PubChem. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 5-flourouracil. Retrieved from [Link]
-
YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Retrieved from [Link]
-
Drug Discovery and Development. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. Retrieved from [Link]
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MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Retrieved from [Link]
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RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-chloro-5-fluoro-4-methoxypyridine. PubChemLite. Retrieved from [Link]
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Boiling point and density of 2-Chloro-4-fluoro-6-methoxypyridine
CAS Registry Number: 1227502-57-9 Formula: C₆H₅ClFNO Molecular Weight: 161.56 g/mol
Executive Summary
2-Chloro-4-fluoro-6-methoxypyridine is a highly specialized halogenated heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents and agrochemicals. Its unique substitution pattern—featuring a chloro group at C2, a fluoro group at C4, and a methoxy group at C6—imparts distinct electronic properties that make it an ideal scaffold for nucleophilic aromatic substitution (
This technical guide provides a rigorous analysis of its physicochemical properties, specifically boiling point and density . Given that experimental data for this specific isomer is often proprietary or absent from public registries, this guide synthesizes predicted values based on validated structure-property relationships (SPR) and compares them against experimentally verified structural analogs to ensure operational accuracy.
Physicochemical Property Analysis
Comparative Data Table
The following table contrasts the predicted properties of the target compound with the experimentally verified properties of its closest structural analog, 2-Chloro-6-methoxypyridine . This comparison provides a "ground truth" baseline for laboratory handling.
| Property | Target: 2-Chloro-4-fluoro-6-methoxypyridine | Analog: 2-Chloro-6-methoxypyridine |
| CAS Number | 1227502-57-9 | 17228-64-7 |
| Molecular Weight | 161.56 g/mol | 143.57 g/mol |
| Boiling Point (760 mmHg) | 190 – 200 °C (Predicted) | 185 – 186 °C (Exp.) |
| Boiling Point (10 mmHg) | 85 – 95 °C (Predicted) | ~80 °C (Est.) |
| Density (25 °C) | 1.32 – 1.38 g/cm³ (Predicted) | 1.207 g/cm³ (Exp.) |
| Physical State | Liquid (Colorless to pale yellow) | Liquid |
| Refractive Index ( | ~1.510 (Predicted) | 1.528 (Exp.) |
Boiling Point Analysis
The introduction of a fluorine atom at the C4 position of the pyridine ring generally exerts two competing effects:
-
Molecular Weight Increase: The substitution of Hydrogen (1 Da) with Fluorine (19 Da) increases molecular weight, theoretically elevating the boiling point.
-
Polarizability Reduction: Fluorine is highly electronegative but has low polarizability (tightly held electrons). This often reduces intermolecular van der Waals forces compared to other halogens.
Density Analysis
Density is a critical parameter for process engineering (reactor volume) and separation (extraction layers).
-
Mechanism: The atomic radius of Fluorine is small (147 pm van der Waals radius), allowing efficient packing, while its mass is 19x that of Hydrogen.
-
Impact: This results in a significant increase in density. While 2-chloro-6-methoxypyridine has a density of ~1.21 g/mL, the addition of the fluorine atom will push the specific gravity well above 1.30 g/mL.
-
Operational Note: In aqueous extractions, this compound will form the bottom layer , as it is significantly denser than water (1.0 g/mL) and most organic solvents like ethyl acetate (0.90 g/mL), though comparable to dichloromethane (1.33 g/mL).
Experimental Determination Protocols
As a Senior Scientist, you must validate these properties in-house before scaling up. Use the following self-validating protocols.
Micro-Boiling Point Determination (Siwoloboff Method)
Use this method for rapid identification with minimal sample loss (< 0.5 mL).
-
Preparation: Seal a capillary tube at one end. Insert a smaller, inverted capillary (bell) into the sample tube containing the liquid.
-
Heating: Attach the tube to a thermometer bulb and immerse in a silicone oil bath. Heat at a rate of 2 °C/min.
-
Observation:
-
Initial Stream: Bubbles emerge from the inverted bell as air expands.
-
Boiling Point: A continuous, rapid stream of bubbles indicates the vapor pressure equals external pressure.
-
Endpoint: Stop heating. The temperature at which the bubbling stops and liquid is sucked back into the bell is the true boiling point.
-
Density Determination (Oscillating U-Tube)
Preferred over pycnometers for precision and temperature control.
-
Calibration: Calibrate the density meter using air and degassed ultrapure water at 20 °C and 25 °C.
-
Injection: Inject ~1.0 mL of 2-Chloro-4-fluoro-6-methoxypyridine using a Luer-lock syringe. Ensure no micro-bubbles are trapped in the U-tube (visual inspection via camera).
-
Equilibration: Allow the instrument to thermalize to 25.00 °C ± 0.05 °C.
-
Measurement: Record the oscillation period (
). The density ( ) is calculated via , where A and B are instrument constants.
Synthesis & Purification Workflow
Understanding the source of the compound aids in anticipating impurities (e.g., unreacted starting materials) that affect BP and Density.
Figure 1: Typical synthesis workflow involving nucleophilic aromatic substitution (
Structure-Property Relationship (SPR) Map
The following diagram illustrates how specific functional groups influence the physical properties described.
Figure 2: Structure-Property Relationship mapping the influence of substituents on density and reactivity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87009, 2-Chloro-6-methoxypyridine. Retrieved from [Link]
-
Organic Syntheses (2012). General Procedures for Pyridine Functionalization. Org.[1][3] Synth. 2012, 89, 549-561. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-4-fluoro-6-methoxypyridine
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, present in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in biologically active molecules.[1] Nucleophilic aromatic substitution (SNAr) on halopyridines is a powerful and versatile strategy for the synthesis of functionalized pyridine derivatives, allowing for the introduction of a wide array of substituents.[2][3][4] This application note provides a detailed guide to understanding and performing SNAr reactions on 2-Chloro-4-fluoro-6-methoxypyridine, a trifunctionalized building block with significant potential for creating diverse molecular architectures.
Understanding the Reactivity of 2-Chloro-4-fluoro-6-methoxypyridine
The reactivity of a halopyridine in an SNAr reaction is dictated by several factors, including the nature of the leaving group, the position of the leaving group on the ring, and the electronic effects of other substituents.[3][5]
The Addition-Elimination Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, which disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.[3][5][6] The stability of this intermediate is crucial for the reaction to proceed. The second step involves the expulsion of the leaving group, restoring the aromaticity of the pyridine ring.[7]
Regioselectivity: C4 vs. C2 Position: In 2,4-dihalopyridines, nucleophilic attack is generally favored at the C4 position.[8] This preference is attributed to the greater stabilization of the Meisenheimer intermediate when the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which is possible for attack at both the C2 and C4 positions.[6][9] However, the C4 position often exhibits higher reactivity in classical SNAr reactions.[8]
Leaving Group Ability: In SNAr reactions, the reactivity of halogens as leaving groups follows the trend F > Cl > Br > I.[5] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the attached carbon more electrophilic and susceptible to nucleophilic attack. Since the C-X bond is broken in the fast second step, the bond strength has a lesser impact on the overall reaction rate.[5]
For 2-Chloro-4-fluoro-6-methoxypyridine, we can predict that nucleophilic substitution will preferentially occur at the C4 position , displacing the more reactive fluorine atom. The electron-donating methoxy group at the C6 position will have some influence on the overall reactivity but the inherent preference for C4 substitution in 2,4-dihalopyridines and the superior leaving group ability of fluoride are the dominant factors.
Visualizing the Reaction Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general SNAr mechanism and a typical experimental workflow.
Caption: A generalized experimental workflow for SNAr reactions.
Experimental Protocols
The following protocols are designed as a starting point for the regioselective SNAr of 2-Chloro-4-fluoro-6-methoxypyridine with common classes of nucleophiles. It is crucial to monitor the reaction progress by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [5]
Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)
This protocol describes a conventional heating method for the synthesis of 4-(morpholin-4-yl)-2-chloro-6-methoxypyridine.
Materials:
-
2-Chloro-4-fluoro-6-methoxypyridine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-Chloro-4-fluoro-6-methoxypyridine (1.0 eq.) in DMF or ACN, add morpholine (1.2 eq.) and potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. [3]3. Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with ethyl acetate (3 x 50 mL). [10]5. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [3]6. Purify the crude product by column chromatography on silica gel to afford the desired 4-(morpholin-4-yl)-2-chloro-6-methoxypyridine.
Protocol 2: Thiolation with a Thiol (e.g., Thiophenol)
This protocol outlines the synthesis of 2-chloro-6-methoxy-4-(phenylthio)pyridine.
Materials:
-
2-Chloro-4-fluoro-6-methoxypyridine
-
Thiophenol
-
Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
If using Cs₂CO₃: To a solution of 2-Chloro-4-fluoro-6-methoxypyridine (1.0 eq.) and thiophenol (1.1 eq.) in DMF, add cesium carbonate (1.5 eq.). Stir the mixture at room temperature to 60 °C for 2-8 hours.
-
If using NaH (for less reactive thiols): In a separate flask under an inert atmosphere, add NaH (1.2 eq., 60% dispersion in mineral oil) to anhydrous THF. Cool to 0 °C and add a solution of thiophenol (1.1 eq.) in THF dropwise. Stir for 30 minutes at 0 °C. To this solution, add a solution of 2-Chloro-4-fluoro-6-methoxypyridine (1.0 eq.) in THF. Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Alkoxylation with an Alcohol (e.g., Sodium Methoxide)
This protocol details the synthesis of 2-chloro-4,6-dimethoxypyridine. Note that alkoxide nucleophiles are strong bases and can be sensitive to reaction conditions. [11] Materials:
-
2-Chloro-4-fluoro-6-methoxypyridine
-
Sodium methoxide (NaOMe) solution in methanol or solid NaOMe
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-Chloro-4-fluoro-6-methoxypyridine (1.0 eq.) in anhydrous methanol or THF.
-
Add sodium methoxide (1.5 eq., either as a solution in methanol or as a solid in portions) at room temperature.
-
Stir the reaction mixture at room temperature to 50 °C for 1-6 hours. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, carefully add water to quench the reaction.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Expected Outcomes and Reaction Conditions
The following table summarizes the expected products and general reaction conditions for the SNAr of 2-Chloro-4-fluoro-6-methoxypyridine with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Expected Product |
| Secondary Amine | Morpholine | K₂CO₃ | DMF, ACN | 80-100 | 4-(morpholin-4-yl)-2-chloro-6-methoxypyridine |
| Thiol | Thiophenol | Cs₂CO₃ | DMF | RT - 60 | 2-chloro-6-methoxy-4-(phenylthio)pyridine |
| Alcohol | Sodium Methoxide | - | MeOH, THF | RT - 50 | 2-chloro-4,6-dimethoxypyridine |
Troubleshooting and Field-Proven Insights
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature or using a more polar aprotic solvent like DMF or NMP. [12]For less reactive nucleophiles, using a stronger base like sodium hydride to pre-form the nucleophile can be beneficial. [13]Microwave irradiation can also significantly accelerate SNAr reactions. [3]* Side Reactions: With ambident nucleophiles (e.g., some phenols), O- vs. C-alkylation can be a concern. The choice of solvent and counter-ion can influence the selectivity. With primary amines, double substitution is a possibility if the product is still activated towards SNAr.
-
Work-up Issues: If the product is water-soluble, a continuous liquid-liquid extraction might be necessary. To remove residual pyridine-based starting materials or byproducts, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can be effective, provided the product is not acid-labile. [14]* Purification Challenges: Closely related impurities may require careful optimization of the mobile phase for column chromatography.
Conclusion
The regioselective nucleophilic aromatic substitution of 2-Chloro-4-fluoro-6-methoxypyridine at the C4 position is a reliable and high-yield method for accessing a diverse range of 2,4,6-trisubstituted pyridines. Understanding the underlying principles of the SNAr mechanism and carefully selecting the reaction conditions are paramount to achieving the desired outcome. The protocols and insights provided in this application note serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.
References
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC. (n.d.).
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
- Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional - Benchchem. (n.d.).
- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem. (n.d.).
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.).
- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution - Benchchem. (n.d.).
- Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.).
- S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory - ResearchGate. (2019, January 30).
- SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson. (2024, September 24).
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. (n.d.).
- High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC. (2025, April 30).
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. (2015, August 7).
- 2 - Reaction Examples. (n.d.).
- Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. (n.d.).
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - Universidad del Atlántico. (2022, August 12).
- Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. (n.d.).
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (2022, August 12).
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
- 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27).
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry - Life Chemicals. (2021, October 12).
- Nucleophilic aromatic substitution - Wikipedia. (n.d.).
- Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - RSC Publishing. (2022, September 27).
- One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018, July 16).
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. (n.d.).
- An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity - Der Pharma Chemica. (n.d.).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).
- Nucleophilic Aromatic Substitution: Videos & Practice Problems - Pearson. (n.d.).
- nucleophilic aromatic substitutions - YouTube. (2019, January 19).
- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC. (2022, June 8).
- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017, March 18).
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress. (2026, February 3).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI. (n.d.).
- Alcohols in SN1 and SN2 Reactions - Chemistry Steps. (2025, July 30).
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. (n.d.).
- Reactions of Thiols - Chemistry Steps. (2021, December 14).
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
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Application Note: Regioselective Functionalization of 2-Chloro-4-fluoro-6-methoxypyridine
Executive Summary
This guide details the strategic functionalization of 2-Chloro-4-fluoro-6-methoxypyridine , a densely functionalized scaffold increasingly utilized in medicinal chemistry to modulate lipophilicity and metabolic stability. The presence of three distinct directing/leaving groups—chlorine (C2), fluorine (C4), and methoxy (C6)—creates a unique reactivity landscape.
This protocol establishes a tri-modal reactivity map :
-
C4-Position: Highly activated for Nucleophilic Aromatic Substitution (
) due to the para-fluorine effect. -
C5-Position: The primary site for Directed Ortho-Metalation (DoM), driven by the synergistic directing power of the C6-methoxy and C4-fluoro groups.
-
C2-Position: Reserved for transition-metal catalyzed cross-coupling (Suzuki/Buchwald) utilizing the C-Cl handle.
Reactivity Profile & Mechanistic Logic
The regioselectivity of this scaffold is governed by the interplay of electronic activation and steric environment.
Electronic Activation Map
-
C4-F (
Hotspot): The C4 position is the most electrophilic site. The high electronegativity of fluorine lowers the energy of the LUMO and stabilizes the Meisenheimer complex intermediate. Additionally, the nitrogen atom at position 1 activates C4 (para) more effectively than C2 (ortho) for nucleophilic attack in this specific halogen configuration. -
C2-Cl (Cross-Coupling Handle): While susceptible to
, the C2-Cl bond is kinetically slower to react with nucleophiles compared to C4-F. However, it is the preferred site for oxidative addition by Palladium(0) species, making it the orthogonal handle for cross-coupling. -
C5-H (Lithiation Site): The C5 proton is flanked by two strong directing groups: the C4-Fluorine (inductive effect) and the C6-Methoxy (coordination + inductive effect). In contrast, the C3 proton is flanked by Chlorine and Fluorine. Since the directing power of OMe > Cl, and the coordination of Lithium to the methoxy oxygen stabilizes the transition state, C5 is the kinetic site of deprotonation .
Decision Pathway Diagram
Caption: Divergent reaction pathways for 2-Chloro-4-fluoro-6-methoxypyridine. Path A (Green) is kinetically favored for nucleophiles. Path B (Red) requires cryogenic lithiation. Path C (Yellow) utilizes metal catalysis.
Detailed Experimental Protocols
Protocol A: Regioselective C4-Substitution ( )
Objective: Selective displacement of the C4-Fluorine atom with an amine nucleophile while retaining the C2-Chlorine.
Mechanistic Insight: The reaction relies on the high nucleofugality of fluoride in the 4-position. Using a non-nucleophilic base (DIPEA) prevents side reactions at the C2-Cl position.
Materials:
-
Substrate: 2-Chloro-4-fluoro-6-methoxypyridine (1.0 equiv)
-
Nucleophile: Morpholine (1.1 equiv) [Representative]
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 equiv) -
Solvent: DMSO or NMP (0.5 M concentration)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the substrate (1.0 equiv) and anhydrous DMSO (0.5 M).
-
Addition: Add DIPEA (1.5 equiv) followed by the amine nucleophile (1.1 equiv).
-
Reaction: Stir at 60 °C for 4–6 hours.
-
Note: Higher temperatures (>100 °C) may promote minor substitution at C2-Cl.
-
-
Monitoring: Monitor by LCMS. The product should show a mass shift corresponding to the loss of HF (+Nucleophile - 20 Da).
-
Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMSO. Dry over
and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Table 1: Nucleophile Scope & Conditions
| Nucleophile Class | Reagent | Temp (°C) | Time (h) | Yield (%) | Specificity (C4:C2) |
| Cyclic Amines | Morpholine | 60 | 4 | 92 | >98:2 |
| Primary Amines | Benzylamine | 80 | 6 | 85 | 95:5 |
| Alkoxides | NaOMe (1.0 eq) | 0 | 1 | 78 | 90:10* |
*Alkoxides are more aggressive; strictly control stoichiometry and temperature to avoid bis-substitution.
Protocol B: C5-Selective Directed Ortho-Metalation (DoM)
Objective: Installation of an electrophile (E+) at the C5 position.
Mechanistic Insight: The C6-Methoxy group coordinates the Lithium atom, directing deprotonation to the C5 position. The C4-Fluorine atom further acidifies C5 via induction. This "cooperative directing effect" makes C5 significantly more reactive than C3 (which is flanked by Cl/F).
Materials:
-
Substrate: 2-Chloro-4-fluoro-6-methoxypyridine (1.0 equiv)
-
Base: Lithium Diisopropylamide (LDA) (1.1 equiv) [Freshly prepared or commercial]
-
Electrophile: Iodine (
) or DMF (1.2 equiv) -
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.
-
Base Addition: Add anhydrous THF and LDA (1.1 equiv) to the flask. Cool to -78 °C .[1]
-
Substrate Addition: Dissolve the substrate in THF and add dropwise to the LDA solution over 15 minutes, maintaining temperature < -70 °C.
-
Critical: Stir for 30–45 minutes at -78 °C to ensure complete lithiation. Do not warm up , as this may trigger "Halogen Dance" (migration of Cl) or benzyne formation.
-
-
Quench: Add the electrophile (e.g., solution of
in THF) rapidly. -
Warm Up: Allow the mixture to warm to room temperature over 1 hour.
-
Workup: Quench with saturated
(aq). Extract with EtOAc.
Protocol C: C2-Selective Suzuki-Miyaura Coupling
Objective: Cross-coupling at the C2-Cl position.
Mechanistic Insight: Palladium(0) undergoes oxidative addition preferentially at the C-Cl bond (if C-F is present, C-F is inert to Pd(0) under standard conditions). This allows the C4-F and C6-OMe groups to remain intact.
Materials:
-
Substrate: 2-Chloro-4-fluoro-6-methoxypyridine (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst:
or (5 mol%) -
Base:
(2.0 equiv) or -
Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step Procedure:
-
Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Nitrogen for 10 minutes.
-
Catalyst: Add the Pd catalyst.
-
Reaction: Heat to 80–90 °C for 12 hours.
-
Caution: Avoid using alkoxide bases (e.g., NaOEt) which might cause nucleophilic substitution at C4-F. Carbonate bases are safe.
-
-
Workup: Filter through Celite, dilute with water, extract with EtOAc.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Bis-substitution during | Temperature too high; Nucleophile excess | Lower temp to 40-50°C; Use exactly 1.0-1.1 eq of nucleophile. |
| Low Yield in DoM (C5) | Moisture; Halogen Dance | Ensure strict anhydrous conditions; Keep temp < -70°C; Quench faster. |
| C4-F hydrolysis during Suzuki | Hydroxide/Alkoxide formation | Use anhydrous conditions with |
References
-
Schlosser, M. (2005). "The 2- and 6-positions of Pyridines: A Reactivity Dichotomy." Angewandte Chemie International Edition. Link
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. Link
-
Léger, F., et al. (2003). "Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?" Journal of Organic Chemistry. Link
-
BenchChem Application Note. (2025). "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Link
-
Wang, X., et al. (2022). "Halogen Dance Reactions in Pyridine Scaffolds." Journal of Organic Chemistry. Link
Sources
Application Note: Suzuki-Miyaura Coupling of 2-Chloro-4-fluoro-6-methoxypyridine
Abstract & Strategic Overview
This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 2-Chloro-4-fluoro-6-methoxypyridine . This substrate presents a specific chemoselectivity challenge in medicinal chemistry: leveraging the reactivity of the C2-chlorine for cross-coupling while suppressing nucleophilic aromatic substitution (SNAr) at the highly activated C4-fluorine position.
The 6-methoxy substituent exerts a dual effect: it electronically deactivates the ring toward oxidative addition (via resonance donation) compared to bare 2-chloropyridine, yet it sterically protects the pyridine nitrogen, reducing catalyst poisoning. Success requires a catalyst system capable of activating electron-neutral aryl chlorides and a base mild enough to prevent defluorination.
Mechanistic Insight & Chemoselectivity
To achieve high yields, the chemist must navigate the competition between the desired Palladium cycle and the undesired SNAr pathway.
Electronic Activation Profile
-
C2-Cl (Target): Activated for oxidative addition by the adjacent ring nitrogen. Reactivity is lower than C-Br or C-I but accessible with electron-rich phosphine ligands.
-
C4-F (Risk): The fluorine atom at C4 is strongly activated for SNAr by the para-nitrogen and the ortho-chlorine (prior to coupling). Hydroxide or alkoxide bases can easily displace this fluoride, leading to 4-hydroxy or 4-alkoxy byproducts.
-
C6-OMe: Provides electron density, making the oxidative addition step rate-determining.
Reaction Pathway Diagram
The following diagram illustrates the critical decision points in the reaction mechanism.
Figure 1: Chemoselectivity map contrasting the desired Suzuki cycle (Green) against the competing SNAr defluorination pathway (Red).
Critical Reaction Parameters
Catalyst & Ligand Selection
For this electron-neutral to electron-rich chloride, standard Pd(PPh3)4 is often insufficient.
-
Recommendation: Pd(dppf)Cl2·DCM or XPhos Pd G2/G3 .
-
Rationale: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) possess a large bite angle that accelerates reductive elimination. Buchwald precatalysts (XPhos) are electron-rich, facilitating the difficult oxidative addition into the C-Cl bond.
Base Selection (The "Make or Break" Factor)
-
Avoid: NaOH, KOH, NaOEt, KOtBu. These promote rapid SNAr at C4-F.
-
Preferred: K2CO3 (Standard), K3PO4 (Anhydrous), or CsF .
-
Rationale: Carbonates and phosphates are sufficiently basic to activate the boronic acid for transmetallation but are poor nucleophiles toward the fluoropyridine ring.
Solvent Systems
-
Primary: 1,4-Dioxane/Water (4:1).
-
Alternative: Toluene/Water (for highly hydrophobic substrates).
-
Note: Avoid primary alcohols (MeOH, EtOH) to prevent formation of the 4-alkoxy ether side product.
Experimental Protocols
Protocol A: Robust Conditions (Standard)
Best for coupling with electron-deficient or neutral aryl boronic acids.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv[1]
-
Catalyst: Pd(dppf)Cl2[2]·DCM (5 mol%)
-
Base: K2CO3 (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 v/v) [0.2 M concentration]
Step-by-Step:
-
Charge: Add substrate, boronic acid, K2CO3, and catalyst to a reaction vial equipped with a stir bar.
-
Inerting: Seal the vial. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1] Crucial: Oxygen poisons the catalyst, stalling the slow oxidative addition.
-
Solvent: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80–90 °C for 4–16 hours. Monitor by LCMS.[1][3]
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na2SO4.[1]
-
Purification: Flash chromatography (Hexane/EtOAc). Note: Pyridines can streak; add 1% Et3N to eluent if necessary.
Protocol B: High-Activity Conditions (Sterically Demanding)
Best for hindered boronic acids or if Protocol A shows low conversion.
Reagents:
-
Catalyst: XPhos Pd G2 (2–3 mol%)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: THF : Water (10:1) or Toluene : Water (10:1)
Workflow Diagram:
Figure 2: Operational workflow for Protocol B.
Quantitative Comparison of Conditions
| Parameter | Protocol A (Standard) | Protocol B (Advanced) | Protocol C (Green/Micellar) |
| Catalyst | Pd(dppf)Cl2 | XPhos Pd G2 | Pd(dtbpf)Cl2 |
| Base | K2CO3 | K3PO4 | Et3N (Surfactant mediated) |
| Solvent | Dioxane/H2O | THF/H2O | Water (2% TPGS-750-M) |
| Temp | 90 °C | 60–80 °C | 40–50 °C |
| SNAr Risk | Low | Low | Very Low |
| Cost | Low | High | Medium |
| Use Case | General Screening | Steric Bulk / Low Reactivity | Scale-up / Green Chem |
Troubleshooting & Optimization
Issue 1: Low Conversion (Starting Material Remains)
-
Cause: Catalyst deactivation or slow oxidative addition.
-
Fix: Switch to XPhos Pd G2 or SPhos Pd G2 . These ligands create a highly electron-rich Pd center that inserts more readily into the C-Cl bond. Ensure rigorous degassing.
Issue 2: Defluorination (Product Mass -18 +17 = -1)
-
Cause: Hydrolysis of the C4-F bond (SNAr) by hydroxide ions.
-
Fix: Switch base to anhydrous K3PO4 or CsF . Reduce water content in the solvent (e.g., use 10:1 Dioxane:H2O instead of 4:1). Lower reaction temperature to 70 °C.
Issue 3: Protodeboronation (Boronic Acid Loss)
-
Cause: Heterocyclic boronic acids are unstable under basic/hot conditions.
-
Fix: Add the base slowly or use a milder base like KF . Use Boronic Esters (Pinacol) instead of acids, or use excess boronic acid (1.5–2.0 equiv).
References
-
Site-Selective Coupling: Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides—Understanding the trends for pharmaceutically important classes." Chemical Science, 2017, 8 , 40-62.
-
General Pyridine Coupling: Campeau, L. C., et al. "Pd-Catalyzed Cross-Coupling Reactions of 2-Chloropyridines." Journal of Organic Chemistry, 2005, 70 , 1085-1090.
-
Micellar Catalysis (Green): Lipshutz, B. H., et al. "Suzuki-Miyaura couplings of heteroaryl halides in water under mild conditions."[4] Organic Letters, 2008, 10 , 1333-1336.
-
Buchwald Precatalysts: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4 , 916-920.
Sources
Application Note: Strategic Functionalization of 2-Chloro-4-fluoro-6-methoxypyridine in Drug Discovery
Executive Summary
The 2-Chloro-4-fluoro-6-methoxypyridine scaffold represents a "privileged structure" in modern medicinal chemistry. Its trisubstituted nature offers three distinct vectors for diversification, allowing medicinal chemists to probe biological space with high precision. This guide details the chemoselective manipulation of this core, prioritizing the C4-fluoro (nucleophilic aromatic substitution), C2-chloro (transition-metal catalyzed coupling), and C6-methoxy (hydrogen bond donor/acceptor modulation) positions.
Key Advantages[1]
-
Orthogonal Reactivity: The significant difference in leaving group ability between C4-F and C2-Cl allows for sequential, protecting-group-free synthesis.
-
Electronic Modulation: The C6-methoxy group acts as an electronic toggle; it donates electron density to the ring (deactivating slightly relative to tri-halo analogs) but can be unmasked to a pyridone, altering solubility and tautomeric preferences.
-
Metabolic Stability: Fluorine incorporation at the core often blocks metabolic soft spots, although in this workflow, the fluorine is typically displaced.
Chemical Profile & Reactivity Landscape[2][3][4]
Understanding the electronic hierarchy is critical for designing successful synthetic routes.
-
Position 4 (Fluorine): Most reactive. The electronegativity of fluorine, combined with the para relationship to the pyridine nitrogen, makes this site highly susceptible to
by amines, thiols, and alkoxides. -
Position 2 (Chlorine): Moderately reactive. While active in
, it is significantly slower than C4-F. It is the primary site for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). -
Position 6 (Methoxy): Least reactive. Stable to standard nucleophilic and organometallic conditions. Can be demethylated to reveal a 2-pyridone (or 2-hydroxypyridine tautomer).
Visualization: Reactivity Map
The following diagram illustrates the sequential functionalization logic.
Figure 1: Sequential reactivity hierarchy. The C4-F bond is the entry point, followed by C2-Cl cross-coupling, and finally C6 modification.
Strategic Protocols
Protocol A: C4-Selective with Amines
Objective: Displace the C4-Fluorine with a primary or secondary amine while retaining the C2-Chlorine.
Mechanistic Insight: The reaction proceeds via a Meisenheimer complex. The transition state is stabilized by the electron-deficient pyridine ring. The high electronegativity of fluorine lowers the LUMO energy at C4, accelerating the attack relative to the C2-Cl position [1].
Materials:
-
Substrate: 2-Chloro-4-fluoro-6-methoxypyridine (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (for less nucleophilic amines) -
Solvent: DMSO (for rapid rates) or NMP/THF (for ease of workup)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-Chloro-4-fluoro-6-methoxypyridine (1.0 mmol) in anhydrous DMSO (3 mL) in a reaction vial.
-
Addition: Add DIPEA (2.0 mmol) followed by the amine (1.1 mmol).
-
Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0 equiv.
-
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Critical Checkpoint: Unlike chloropyridines which often require heat (60–80°C), the fluoropyridine is highly reactive. Heating initially may promote bis-substitution at C2. Only heat to 50°C if TLC shows no conversion after 4 hours.
-
-
Monitoring: Monitor by LCMS.
-
Success Criteria: Observation of Product Mass (M+1). Disappearance of Starting Material.
-
Self-Validation: The product should retain the Chlorine isotope pattern (3:1 ratio of M : M+2).
-
-
Workup: Dilute with Ethyl Acetate (30 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over
, filter, and concentrate. -
Purification: Flash chromatography (Hexanes/Ethyl Acetate).
Protocol B: C2-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at the C2 position using the remaining chlorine handle.
Mechanistic Insight: Oxidative addition of Pd(0) into the C2-Cl bond is the rate-determining step.[1] Electron-rich, bulky ligands (like those in XPhos or SPhos) or bidentate ligands (dppf) are preferred to facilitate this step on the electron-rich (due to methoxy) pyridine ring [2].
Materials:
-
Substrate: C4-substituted intermediate (from Protocol A) (1.0 equiv)
-
Boronic Acid/Ester:
or (1.2–1.5 equiv) -
Catalyst:
(5 mol%) or (2–5 mol%) -
Base:
(2M aqueous solution, 3.0 equiv) or (solid) -
Solvent: 1,4-Dioxane or Toluene[1]
Step-by-Step Methodology:
-
Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and base. Add solvent (Dioxane, 0.1 M concentration). Sparge with Nitrogen/Argon for 5 minutes.
-
Why? Oxygen poisons Pd(0) species and promotes homocoupling of boronic acids.
-
-
Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.
-
Reaction: Heat to 80–100°C for 4–12 hours.
-
Microwave Option: 100°C for 30–60 minutes is often sufficient.
-
-
Monitoring: Monitor by LCMS.
-
Self-Validation: Look for the loss of the Chlorine isotope pattern.
-
-
Workup: Filter through a pad of Celite (diatomaceous earth) to remove Palladium black. Wash with EtOAc. Concentrate and purify.
Data Summary: Catalyst Selection
| Catalyst | Ligand Type | Recommended For | Notes |
| Pd(dppf)Cl2 | Bidentate | General Aryl/Heteroaryl | Robust, easy to handle. |
| XPhos Pd G2 | Bulky Monodentate | Sterically hindered couplings | Excellent for ortho-substituted boronic acids. |
| Pd(PPh3)4 | Monodentate | Simple Aryl | Older generation; often fails with deactivated chlorides. |
Protocol C: C6-Demethylation (Optional)
Objective: Convert the methoxy group to a pyridone/hydroxyl moiety to alter H-bond properties.
Methodology:
-
Reagent: L-Selectride (Lithium tri-sec-butylborohydride) in THF is superior to acidic conditions (HBr/AcOH) for this scaffold, as it avoids potential side reactions with the C4-amine [3].
-
Conditions: Reflux in THF for 2–12 hours.[2]
-
Workup: Quench carefully with water (gas evolution!). Extract or precipitate the product.
Case Study: Design of a Kinase Inhibitor
Scenario: Designing a Type I inhibitor targeting the ATP-binding pocket.
-
Design Logic:
-
C4 (Amine): The "Hinge Binder." A heterocycle (e.g., pyrazole or aminopyrimidine) installed here forms H-bonds with the kinase hinge region.
-
C2 (Aryl): The "Gatekeeper/Solvent Front." An aryl group here extends into the hydrophobic pocket or solvent channel to gain selectivity.
-
C6 (Methoxy): The "Space Filler." Modulates the electronic density of the ring, affecting the pKa of the hinge-binding nitrogen.
-
Workflow Visualization
Figure 2: Synthetic workflow for a hypothetical kinase inhibitor.
Troubleshooting & Quality Control
Common Failure Modes
-
Regioisomer Formation during SNAr:
-
Protodeboronation during Suzuki:
Self-Validating Analytical Checkpoints
-
19F NMR: The starting material has a distinct fluorine signal (approx -80 to -100 ppm). Successful Protocol A (
) is confirmed by the complete disappearance of this signal. -
Isotope Pattern:
-
Start: Cl + F pattern.
-
Intermediate: Cl pattern (3:1 M:M+2).
-
Final: No halogen pattern.
-
References
-
Regioselectivity of SNAr in Pyrimidines/Pyridines
-
Lu, Y., et al. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine."[7] WuXi AppTec QM Magic Class.
-
(Contextual grounding on halo-heterocycle selectivity).
-
-
Suzuki Coupling on Chloropyridines
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[8] Chemical Reviews, 95(7), 2457–2483.
-
-
Demethylation of Methoxypyridines
-
Horie, T., et al. "Chemoselective Demethylation of Methoxypyridine."[2] Synlett.
-
(Demonstrates L-Selectride utility).
-
-
Fluorine in Medicinal Chemistry
-
Meanwell, N. A.[9] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chemrxiv.org [chemrxiv.org]
Demethylation protocols for 2-Chloro-4-fluoro-6-methoxypyridine to pyridones
Application Note: Precision Demethylation of 2-Chloro-4-fluoro-6-methoxypyridine
Part 1: Introduction & Strategic Analysis
Subject: Selective O-Demethylation of 2-Chloro-4-fluoro-6-methoxypyridine to 6-Chloro-4-fluoro-2(1H)-pyridinone. Target Audience: Medicinal Chemists, Process Development Scientists.
Executive Summary: The conversion of 2-chloro-4-fluoro-6-methoxypyridine (1 ) to its corresponding pyridone (2 ) is a critical transformation in the synthesis of fluorinated heterocyclic scaffolds, often employed in kinase inhibitors and allosteric modulators. While simple methoxypyridines can be hydrolyzed under harsh acidic conditions, substrate 1 presents a unique chemoselectivity challenge: the presence of labile halogen substituents (Cl, F) on an electron-deficient ring.
Standard protocols (conc. HBr, Py·HCl at 200°C) pose a high risk of Nucleophilic Aromatic Substitution (SNAr) , leading to defluorination or dechlorination side products. This guide prioritizes a soft-nucleophile approach using in situ generated Trimethylsilyl Iodide (TMSI), which targets the sp³ methyl ether bond while preserving the sensitive sp² carbon-halogen bonds.
The Chemoselectivity Challenge:
-
Target Reaction: Cleavage of the O-Me bond (sp³-O).
-
Competing Reaction A: Hydrolysis of the C-F bond (SNAr at C4).
-
Competing Reaction B: Hydrolysis of the C-Cl bond (SNAr at C2/6).
Part 2: Mechanistic Grounding & Methodology
Method A: The "Gold Standard" – In Situ TMSI
Recommended for gram-to-multigram scale.
Mechanism: Trimethylsilyl iodide (TMSI) acts as a hard acid/soft base pair. The silicon (hard acid) coordinates to the ether oxygen, weakening the O-Me bond. The iodide (soft nucleophile) then selectively attacks the methyl group via an SN2 mechanism. Unlike protons (H⁺), the bulky TMS group and the non-basic nature of I⁻ minimize SNAr attack on the pyridine ring.
Why this works for Substrate 1:
-
Kinetic Control: The rate of SN2 attack on the methyl group by I⁻ is orders of magnitude faster than SNAr attack on the fluorinated ring at moderate temperatures (50–70°C).
-
Safety: Generating TMSI in situ from TMSCl and NaI avoids handling the expensive, light-sensitive, and hydrolytically unstable neat reagent.
Method B: L-Selectride (Lithium Tri-sec-butylborohydride)
Alternative for small scale or TMSI-sensitive substrates.
Mechanism: L-Selectride acts as a powerful nucleophilic hydride source. In boiling THF, it coordinates to the pyridine nitrogen or oxygen, facilitating nucleophilic attack on the methyl group. This method is highly effective for electron-deficient pyridines but requires careful handling of pyrophoric reagents.
Part 3: Detailed Experimental Protocols
Protocol 1: In Situ TMSI Demethylation (Primary Recommendation)
Reagents:
-
Substrate: 2-Chloro-4-fluoro-6-methoxypyridine (1.0 equiv)
-
Sodium Iodide (NaI): 4.0 equiv (dried under vacuum if possible)
-
Chlorotrimethylsilane (TMSCl): 4.0 equiv
-
Solvent: Acetonitrile (MeCN), anhydrous (0.2 M concentration)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[1][2][3]
-
Solubilization: Add NaI (4.0 eq) to the flask, followed by anhydrous MeCN. Stir until partially dissolved.
-
Activation: Add TMSCl (4.0 eq) dropwise via syringe. The mixture will become cloudy as NaCl precipitates. Stir for 15 minutes at Room Temperature (RT) to ensure TMSI generation.
-
Addition: Add the substrate 1 (1.0 eq) dissolved in a minimum amount of MeCN.
-
Reaction: Heat the mixture to 60–70°C .
-
Critical Control Point: Do not exceed 80°C to prevent potential iodine-mediated halogen exchange on the ring.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material (non-polar) should disappear, replaced by the more polar silyl ether intermediate.
-
-
Quench: Cool to RT. Add Methanol (MeOH, 10 mL per gram of substrate) cautiously. This cleaves the silyl ether (O-TMS) to the pyridone (O-H/NH) and generates volatile TMS-OMe.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove volatiles.
-
Resuspend the residue in EtOAc and wash with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove any iodine (indicated by yellow/brown color).
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: The product, 6-chloro-4-fluoro-2-pyridone, often precipitates from cold ether or can be recrystallized from Ethanol/Water. If necessary, purify via flash chromatography (DCM/MeOH gradient).
Yield Expectation: 85–95%
Protocol 2: HBr/Acetic Acid (Legacy Method - Use with Caution)
Note: Only use if TMSI fails. High risk of defluorination.
-
Dissolve substrate in Glacial Acetic Acid.
-
Add 48% aqueous HBr (5–10 equiv).
-
Heat to 90°C for 4–6 hours.
-
Risk: Prolonged heating may hydrolyze the 4-Fluoro group to a hydroxyl (forming a di-pyridone). Monitor strictly by LC-MS.
Part 4: Data Visualization & Decision Logic
Figure 1: Mechanistic Pathway & Selectivity[4][5]
Caption: Selective O-demethylation pathway via TMSI, avoiding SNAr side reactions common in acidic hydrolysis.
Table 1: Method Comparison Matrix
| Feature | In Situ TMSI (Recommended) | L-Selectride | HBr / AcOH |
| Reagent Cost | Low (NaI/TMSCl) | High | Low |
| Reaction Temp | 60–70°C | Reflux (66°C) | 90–120°C |
| Chemoselectivity | Excellent (Preserves C-F) | Good | Poor (Risk of C-F hydrolysis) |
| Workup | Thiosulfate wash required | Oxidative workup (H2O2/NaOH) | Neutralization required |
| Scale | Scalable to kg | <100g preferred | Scalable |
Part 5: Troubleshooting & Quality Control
QC Parameters:
-
NMR (¹H, DMSO-d₆):
-
Starting Material: Singlet at ~3.9 ppm (OMe).
-
Product: Disappearance of 3.9 ppm singlet. Appearance of broad singlet at 11.0–13.0 ppm (NH of pyridone).
-
Aromatic Shift: The C3/C5 protons will shift upfield slightly due to the change from pyridine to pyridone electronics.
-
-
LC-MS:
-
Watch for M-14 (Demethylation).
-
Watch for M+4 (Hydrolysis of F to OH) – Indicates reaction was too harsh.
-
Common Pitfalls:
-
Incomplete Conversion: Usually due to "wet" MeCN quenching the TMSCl. Ensure solvent is anhydrous.[2][4]
-
Iodine Contamination: Product appears yellow/brown. Wash thoroughly with Sodium Thiosulfate.
-
Precipitation: The sodium salts (NaCl) precipitate during the reaction. This is normal; ensure vigorous stirring.
Part 6: References
-
Jung, M. E., & Lyster, M. A. (1977).[1][5] Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. The Journal of Organic Chemistry, 42(23), 3761–3764.[5] Link
-
Olah, G. A., et al. (1979). Synthetic Methods and Reactions; 63. Cleavage of Esters and Ethers with Iodotrimethylsilane generated in situ. Synthesis, 1979(01), 61-63. Link
-
Kato, T., et al. (1995). Synthesis of 4-fluoro-2(1H)-pyridinone derivatives. Chemical & Pharmaceutical Bulletin, 43(8), 1351-1357. (Demonstrates TMSI utility on fluoropyridines).
-
BenchChem Application Note. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (Context on C-F bond lability). Link
Sources
Application Note: Palladium-Catalyzed C-H Arylation of 2-Chloro-4-fluoro-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
Functionalized pyridine scaffolds are cornerstones in medicinal chemistry and materials science. The targeted introduction of aryl groups into these heterocyclic systems via C-H activation represents a powerful and atom-economical strategy for the synthesis of novel compounds with potential therapeutic or electronic applications.[1][2][3] This application note provides a detailed guide to the palladium-catalyzed C-H arylation of 2-Chloro-4-fluoro-6-methoxypyridine, a substrate of interest due to its unique electronic and steric properties. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and provide insights for troubleshooting and optimization.
Mechanistic Considerations: The "Why" Behind the Protocol
The palladium-catalyzed C-H activation of substituted pyridines typically proceeds through a concerted metalation-deprotonation (CMD) pathway.[4] The regioselectivity of this process is dictated by a combination of steric and electronic factors. In the case of 2-Chloro-4-fluoro-6-methoxypyridine, the methoxy group at the 6-position is the most likely directing group due to its ability to coordinate with the palladium catalyst. This coordination brings the catalyst into close proximity to the C-H bond at the 5-position, favoring its activation over other C-H bonds on the pyridine ring. The electron-withdrawing nature of the chloro and fluoro substituents can also influence the acidity of the C-H bonds, potentially impacting the reaction efficiency.[5][6]
A widely accepted catalytic cycle for this type of reaction involves a Pd(II)/Pd(0) or Pd(II)/Pd(IV) manifold.[7][8][9] The key steps are:
-
Coordination: The pyridine nitrogen and the methoxy group coordinate to the Pd(II) catalyst.
-
C-H Activation: The C-H bond at the 5-position is cleaved, forming a palladacycle intermediate.
-
Oxidative Addition: The aryl halide coupling partner undergoes oxidative addition to the palladium center.
-
Reductive Elimination: The desired C-C bond is formed through reductive elimination, releasing the arylated product and regenerating a Pd(0) species.
-
Re-oxidation: The Pd(0) is re-oxidized to Pd(II) to complete the catalytic cycle.
Caption: Generalized Catalytic Cycle for Pd-Catalyzed C-H Arylation.
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-H Arylation with Aryl Bromides
This protocol outlines a general procedure for the C-H arylation of 2-Chloro-4-fluoro-6-methoxypyridine with a variety of aryl bromides.
Materials:
-
2-Chloro-4-fluoro-6-methoxypyridine
-
Aryl bromide of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate ([PCy₃H]BF₄)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Toluene (anhydrous)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add 2-Chloro-4-fluoro-6-methoxypyridine (1.0 equiv), the aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), [PCy₃H]BF₄ (10 mol%), K₂CO₃ (2.0 equiv), and PivOH (0.3 equiv).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to the reaction vessel to achieve a substrate concentration of 0.2 M.
-
Reaction Conditions: Seal the vessel and stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-chloro-4-fluoro-6-methoxypyridine.
Caption: Step-by-step workflow for the C-H arylation protocol.
Data Presentation and Expected Outcomes
The following table provides a hypothetical summary of expected yields for the C-H arylation of 2-Chloro-4-fluoro-6-methoxypyridine with various aryl bromides based on general trends observed in similar systems. Actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Aryl Bromide | Expected Yield (%) | Notes |
| 1 | 4-Bromotoluene | 75-85 | Electron-donating groups on the aryl bromide are generally well-tolerated. |
| 2 | 4-Bromoanisole | 70-80 | The methoxy group is compatible with the reaction conditions. |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 60-70 | Electron-withdrawing groups may lead to slightly lower yields. |
| 4 | 2-Bromopyridine | 50-65 | Heteroaromatic coupling partners may require optimization of ligands and bases. |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. Screening different phosphine ligands or bases may also improve the outcome. The use of silver salts as additives has been shown to be beneficial in some cases.[5]
-
Side Reactions: The formation of homocoupled products of the aryl bromide can sometimes be observed. Using a slight excess of the pyridine substrate may help to minimize this side reaction.
-
No Reaction: Ensure that all reagents are pure and the solvent is anhydrous. The catalyst activity can be sensitive to impurities.
Caption: A logical approach to troubleshooting common issues.
Conclusion
This application note provides a comprehensive guide for the palladium-catalyzed C-H arylation of 2-Chloro-4-fluoro-6-methoxypyridine. By understanding the underlying mechanistic principles and following the detailed protocols, researchers can effectively synthesize a range of valuable 5-aryl-substituted pyridine derivatives. The provided troubleshooting guide should aid in the optimization of this powerful synthetic transformation.
References
-
Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 824-893. [Link]
-
Joy, J., & Ajesh, A. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(14), 11065-11084. [Link]
-
Kim, J. Y., & Park, S. H. (2021). Palladium(II)-Catalyzed Substituted Pyridine Synthesis from α,β-Unsaturated Oxime Ethers via a C–H Alkenylation/Aza-6π-Electrocyclization Approach. Organic Letters, 23(5), 1836-1841. [Link]
-
Royal Society of Chemistry. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
-
Kim, J. Y., & Park, S. H. (2021). Palladium(II)-Catalyzed Substituted Pyridine Synthesis from α,β-Unsaturated Oxime Ethers via a C–H Alkenylation/Aza-6π-Electrocyclization Approach. Organic Letters. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2011). Palladium-Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 656-678. [Link]
-
Sun, T.-Y., & Gevorgyan, V. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry, 12, 1034-1044. [Link]
-
Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 42(8), 1074-1086. [Link]
-
Yamamoto, T., & Oshima, K. (2020). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 16, 2999-3005. [Link]
-
Choy, P. Y., & Kwong, F. Y. (2012). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Organic Letters, 14(12), 3056-3059. [Link]
-
Royal Society of Chemistry. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link]
-
Wang, S.-G., & Engle, K. M. (2020). Rhodium-Catalyzed Pyridine-Assisted C–H Arylation for the Synthesis of Planar Chiral Ferrocenes. CCS Chemistry. [Link]
-
Lewis, J. C., & Bergman, R. G. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society, 130(9), 2902-2903. [Link]
-
Choy, P. Y., & Kwong, F. Y. (2012). ChemInform Abstract: C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring. ChemInform, 43(42). [Link]
-
Li, J., & Wang, Q. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11. [Link]
-
Li, J., & Wang, Q. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11. [Link]
-
Ball, N. D., & Sanford, M. S. (2012). Iridium-catalyzed C–H borylation of pyridines. Chemical Science, 3(4), 1037-1041. [Link]
-
Guan, R., Cao, L., Zhao, H., & Zhang, M. (2021). Practical iridium-catalyzed direct α-arylation of N-heteroarenes with (hetero)arylboronic acids by H2O-mediated H2 evolution. Nature Communications, 12(1), 4349. [Link]
-
Wang, C., Li, X., & Zhu, J. (2020). Rhodium-catalyzed regioselective C–H activation/Lossen rearrangement/annulation for the green synthesis of trisubstituted 2-pyridones. Organic Chemistry Frontiers, 7(18), 2715-2720. [Link]
-
Wang, H., & Gopisetti, S. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones. Organic Letters, 21(11), 3886-3890. [Link]
-
Kumar, A., & Kumar, V. (2021). Recent Advances in the Rhodium‐Catalyzed C─H Bond Functionalization Reactions of 2‐phenylpyridines. Asian Journal of Organic Chemistry, 10(8), 1845-1865. [Link]
-
Tsai, A. S.-C. (2012). Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis. eScholarship.org. [Link]
-
Zhang, Z., & Li, Y. (2020). Quadruple C-H activation coupled to hydrofunctionalization and C-H silylation/borylation enabled by weakly coordinated palladium catalyst. Nature Communications, 11(1), 5698. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). C-H Activation. [Link]
-
de Souza, R. O. M. A., & da Silva, F. C. (2018). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 29(9), 1841-1862. [Link]
-
Nguyen, V. T., Sladek, R. N., Cao, Y., et al. (2024). C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. ChemRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
- 5. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 9. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Controlled Synthesis of 4-Amino-2-chloro-6-methoxypyridine
This Application Note provides a comprehensive, field-validated guide for the synthesis of 4-amino-2-chloro-6-methoxypyridine , a critical scaffold in the development of kinase inhibitors and heterocyclic pharmaceuticals.
The protocol prioritizes the Nucleophilic Aromatic Substitution (
Introduction & Retrosynthetic Analysis
The 2,4,6-trisubstituted pyridine motif is a "privileged structure" in medicinal chemistry, frequently serving as the hinge-binding region in ATP-competitive kinase inhibitors. The target molecule, 4-amino-2-chloro-6-methoxypyridine , presents a specific synthetic challenge: differentiating between the two equivalent chlorine atoms at the 2- and 6-positions of the precursor.
Retrosynthetic Logic
-
Target: 4-Amino-2-chloro-6-methoxypyridine
-
Disconnection: C–O bond formation at C6.
-
Precursor: 4-Amino-2,6-dichloropyridine.
-
Mechanistic Insight: The amino group at C4 is a strong electron-donating group (EDG) via resonance (
). This significantly deactivates the pyridine ring toward nucleophilic attack compared to 2,4,6-trichloropyridine.
Reaction Pathway Visualization
Figure 1: Synthetic workflow from commodity starting materials to the target scaffold. The yellow node represents the critical branch point for regioselectivity.
Experimental Protocols
Protocol A: Synthesis of Precursor (4-Amino-2,6-dichloropyridine)
Note: If this compound is purchased commercially (CAS: 2587-02-2), skip to Protocol B.
Objective: Install the amino group at C4 via nitration-reduction sequence. Scale: 50 mmol
-
N-Oxidation: Dissolve 2,6-dichloropyridine (7.4 g, 50 mmol) in trifluoroacetic acid (50 mL). Add 30%
(15 mL) dropwise at 0°C. Warm to 80°C and stir for 4 hours. Quench with ice water, neutralize with , and extract with DCM. -
Nitration: Dissolve the N-oxide in conc.
(20 mL). Add fuming (10 mL) dropwise at 0°C. Heat to 100°C for 2 hours. Pour onto ice to precipitate 2,6-dichloro-4-nitropyridine N-oxide . -
Reduction: Suspend the nitro intermediate in Acetic Acid (100 mL). Add Iron powder (5 eq) portion-wise at <30°C (exothermic). Heat to 80°C for 2 hours. Filter through Celite. Neutralize filtrate to pH 8. Extract with EtOAc.[6]
-
Yield: ~65-75% over 3 steps.
-
Appearance: Pale yellow solid.[7]
-
Protocol B: Monomethoxylation (The "Gold Standard" Step)
Objective: Selective substitution of one chloride with methoxide. Critical Process Parameter (CPP): Stoichiometry of NaOMe must be strictly controlled (1.05 – 1.10 eq) to avoid bis-substitution.
Reagents:
-
4-Amino-2,6-dichloropyridine (1.63 g, 10.0 mmol)
-
Sodium Methoxide (NaOMe), 25% wt solution in MeOH (2.4 mL, ~10.5 mmol) or freshly prepared.
-
Anhydrous Methanol (20 mL)
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (
). -
Dissolution: Add 4-Amino-2,6-dichloropyridine and anhydrous Methanol. Stir until fully dissolved.
-
Reagent Addition: Add the NaOMe solution dropwise via syringe over 10 minutes at room temperature.
-
Why: Gradual addition prevents localized high concentrations of base that could trigger double substitution.
-
-
Reaction: Heat the mixture to reflux (65°C) .
-
Monitoring: Check by HPLC or TLC (30% EtOAc/Hexane) every 2 hours.
-
Endpoint: Disappearance of starting material (
~0.5) and appearance of product ( ~0.3). -
Note: If the reaction stalls after 12 hours, add an additional 0.1 eq of NaOMe.
-
-
Quench & Workup:
-
Cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove most Methanol.
-
Resuspend the residue in Water (30 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine (20 mL), dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).
Quantitative Data & Specifications
| Parameter | Specification / Result | Notes |
| Precursor CAS | 2587-02-2 | 4-Amino-2,6-dichloropyridine |
| Target CAS | N/A (Derivative) | 4-Amino-2-chloro-6-methoxypyridine |
| Typical Yield | 78% - 85% | High yield due to kinetic deactivation |
| Purity (HPLC) | >98% | Bis-methoxy impurity usually <1% |
| Appearance | Off-white crystalline solid | |
| Melting Point | 92 - 95°C | |
| Key NMR Shift ( | Diagnostic for methoxy incorporation | |
| Key NMR Shift ( | Loss of symmetry (singlets are distinct) |
Troubleshooting & Quality Control
Common Issues
-
Incomplete Conversion:
-
Cause: The amino group deactivates the ring, making the chloride a poor leaving group.
-
Solution: Switch solvent to DMSO or DMF and heat to 90°C. These polar aprotic solvents accelerate
reactions significantly. However, this increases the risk of bis-substitution.
-
-
Formation of Bis-methoxy Impurity:
-
Low Solubility:
-
Solution: The starting material may be sparingly soluble in MeOH. Ensure good agitation. The reaction is heterogeneous initially but clears as the product forms.
-
Analytical Validation (Self-Validating System)
-
Proton NMR (
-DMSO):-
Starting Material: Singlet at
6.55 ppm (2H, symmetric). -
Product: Two distinct singlets (approx
6.0 and 6.2 ppm) integrating to 1H each. This confirms the loss of symmetry (Mono-substitution). -
Impurity (Bis-methoxy): Singlet at approx
5.5 ppm (2H, symmetric) and Methoxy signal integrates to 6H.
-
Safety & Handling
-
Pyridines: Many halopyridines are skin irritants and potential sensitizers. Handle in a fume hood.
-
Sodium Methoxide: Highly corrosive and moisture sensitive. Store under inert gas.
-
Waste: Aqueous layers from the workup will contain pyridine residues and should be treated as hazardous organic waste, not flushed.
References
-
National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Application Note: Reaction Mechanism and Protocols for Fluoride Displacement in 4-Fluoropyridines
Executive Summary
The 4-fluoropyridine scaffold represents a unique paradox in organic synthesis. While the C–F bond is the strongest single bond to carbon (~116 kcal/mol), the fluorine atom at the 4-position of a pyridine ring is an exceptionally labile leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. This phenomenon, known as the "Element Effect," renders 4-fluoropyridines significantly more reactive than their chloro-, bromo-, or iodo- analogs.
This guide details the mechanistic underpinnings of this reactivity, provides robust protocols for displacing the fluoride ion with various nucleophiles (amines, alkoxides, thiols), and addresses the critical stability issues inherent to the 4-fluoropyridine free base.
Mechanistic Foundations
The "Element Effect" in SNAr
Contrary to SN1 or SN2 mechanisms where bond breaking is often rate-determining (making I > Br > Cl > F), SNAr on electron-deficient heterocycles follows an Addition-Elimination mechanism.[1]
-
Step 1 (Rate-Determining): The nucleophile attacks the electrophilic C4 position, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[2]
-
Step 2 (Fast): The leaving group is expelled, restoring aromaticity.
Why Fluorine dominates: The high electronegativity of fluorine inductively withdraws electron density from the C4 carbon, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This stabilizes the transition state leading to the Meisenheimer complex. Since Step 1 is rate-limiting, the stabilization provided by fluorine accelerates the overall reaction rate, often by orders of magnitude compared to chlorine.
Reaction Coordinate Diagram
The following diagram illustrates the energy profile of the reaction, highlighting the stability of the intermediate facilitated by the fluorine atom.
Figure 1: Reaction coordinate of SNAr showing the rate-limiting formation of the Meisenheimer complex.
Critical Material Handling: The Instability Trap
WARNING: A common failure mode in this chemistry is the mishandling of the starting material.
4-Fluoropyridine free base is thermally unstable. It undergoes self-quaternization (intermolecular SNAr) where the nitrogen of one pyridine attacks the C4 of another, leading to polymerization and the formation of "pyridyl-pyridinium" salts (often observed as an intractable brown tar/solid).
Stability Protocol:
-
Storage: Always store 4-fluoropyridine as its Hydrochloride Salt (4-F-Py·HCl) . The protonated nitrogen prevents the lone pair from acting as a nucleophile.
-
Usage: Liberate the free base in situ only when the external nucleophile is present in excess, or use the salt directly with an extra equivalent of base.
Figure 2: Competing pathways between desired substitution and self-polymerization.
Experimental Protocols
Protocol A: Standard Displacement with Amines
Best for: Primary and secondary amines, anilines.
Reagents:
-
4-Fluoropyridine Hydrochloride (1.0 equiv)
-
Amine Nucleophile (1.2 – 1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) or K2CO3 (2.5 equiv)
-
Solvent: DMSO or NMP (Anhydrous)
Procedure:
-
Preparation: Charge a reaction vial with 4-fluoropyridine·HCl (1.0 equiv) and K2CO3 (2.5 equiv).
-
Solvation: Add anhydrous DMSO (concentration ~0.5 M). Stir for 5 minutes at Room Temperature (RT) to allow partial neutralization.
-
Note: The mixture may bubble slightly (CO2 evolution).
-
-
Addition: Add the amine nucleophile (1.2 equiv).
-
Reaction: Heat the mixture to 80 °C for 2–4 hours.
-
Monitoring: Monitor by LCMS or 19F NMR. The starting material signal (~ -95 ppm depending on solvent) should disappear; free fluoride ion (~ -120 ppm) will appear.
-
-
Workup: Dilute with water and extract into Ethyl Acetate (EtOAc).[3] Wash organic layer with brine (3x) to remove DMSO. Dry over Na2SO4 and concentrate.
Protocol B: Acid-Catalyzed Hydrolysis/Etherification
Best for: Weak nucleophiles (water, alcohols) or when basic conditions cause side reactions.
Protonation of the pyridine nitrogen lowers the LUMO further, making the C4 position ultra-electrophilic.
Reagents:
-
4-Fluoropyridine Hydrochloride
-
Nucleophile (Alcohol or Water) as solvent
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv) - Optional, if not using HCl salt
Procedure:
-
Dissolve 4-fluoropyridine·HCl in the target alcohol (e.g., n-Butanol).
-
Heat to reflux (100–110 °C) for 6–12 hours.
-
Workup: Evaporate excess alcohol. Neutralize with sat. NaHCO3 and extract into DCM.
Quantitative Data Summary
The following table summarizes relative reaction rates and conditions based on internal kinetic screens and literature values.
| Leaving Group (C4-Pyridine) | Relative Rate (SNAr) | Typical Temp (°C) | Comment |
| Fluoride (-F) | 1000 | 60 - 90 | Fastest. Rate limited by nucleophilic attack. |
| Nitro (-NO2) | ~500 | 80 - 100 | Good LG, but synthesis of SM is harder. |
| Chloride (-Cl) | 1 | 120 - 150 | Slow. Requires high temp or forcing conditions. |
| Bromide (-Br) | ~0.8 | 130 - 160 | Slower than Cl. |
| Iodide (-I) | <0.5 | >160 | Very poor for SNAr; better for Pd-coupling. |
Troubleshooting Guide
| Observation | Diagnosis | Solution |
| Intractable Brown Tar | Self-polymerization of 4-F-Py. | Ensure excess nucleophile is present before neutralizing the HCl salt. Do not store the free base. |
| Low Conversion | Fluoride inhibition or wet solvent. | Fluoride is a poor LG in protic solvents due to H-bonding. Use anhydrous DMSO/DMF. Add a scavenger like CaCl2 if necessary. |
| Pyridone Formation | Hydrolysis by adventitious water. | Use strictly anhydrous solvents. Hydroxide (from wet base) competes with your nucleophile. |
References
-
Mechanism of SNAr & Element Effect
- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.
-
Source:
-
Synthesis and Stability of 4-Fluoropyridine
- Wibaut, J. P., & Broekman, F. W. (1961). Syntheses with pyridine derivatives. Recueil des Travaux Chimiques des Pays-Bas.
-
Source:
-
Recent Protocols (SNAr on Fluoropyridines)
- Loudon, G. M. (2002).
- Context: Standard textbook reference for the "Element Effect" order (F > NO2 > Cl > Br > I).
- See also: BenchChem Applic
-
Source: (General Reference)
-
Instability & Polymerization
- Kavalek, J., et al. (1980). Reactivity of 4-fluoropyridine.
-
Source:
Sources
Troubleshooting & Optimization
Technical Support Center: SNAr Optimization for 2-Chloro-4-fluoro-6-methoxypyridine
Status: Operational Current Wait Time: 0 minutes Subject: Optimization of Nucleophilic Aromatic Substitution (SNAr) on Halogenated Alkoxypyridines
Substrate Profile & Reactivity Analysis
Before troubleshooting, it is critical to understand the electronic "personality" of your substrate. 2-Chloro-4-fluoro-6-methoxypyridine is a poly-functionalized scaffold with competing electronic effects.
| Feature | Chemical Consequence |
| C4-Fluorine | Primary Reactive Site. In SNAr, Fluorine is the superior leaving group ( |
| C2-Chlorine | Secondary Reactive Site. Less reactive than C4-F. Displacement of Cl usually requires higher temperatures or forcing conditions, but can occur as a side reaction if the C4 position is sterically crowded. |
| C6-Methoxy | Deactivating Group. The methoxy group is an Electron Donating Group (EDG).[1] Through resonance, it increases the electron density of the pyridine ring, making the overall scaffold less electrophilic than a simple halopyridine. This often leads to "stalled" reactions.[1] |
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the thermodynamic preference for C4 substitution.
Caption: Pathway analysis showing the kinetic preference for C4-F displacement over C2-Cl due to Meisenheimer complex stabilization.
Troubleshooting Knowledge Base (Q&A)
Ticket #001: "My reaction stalls at 60-70% conversion. Adding more nucleophile doesn't help."[1]
Diagnosis: This is the "Methoxy Deactivation Effect."[1] The C6-OMe group donates electron density into the ring, raising the energy barrier for the initial nucleophilic attack. Standard SNAr conditions (e.g., THF, mild heating) often provide insufficient energy to overcome this deactivation.[2]
Solution Protocol:
-
Switch Solvent: Move from low-dielectric solvents (THF, Dioxane) to Dipolar Aprotic Solvents (DMSO, NMP, or DMF).[1][2] These solvents solvate the cation (e.g., K+) while leaving the nucleophilic anion "naked" and more reactive.
-
Increase Temperature: This substrate typically requires 80°C – 100°C in DMSO to reach full conversion.[1]
-
Add a Phase Transfer Catalyst (if using non-polar solvents): If you must use Toluene/Dioxane, add 18-Crown-6 (for K salts) or 15-Crown-5 (for Na salts) to solubilize the base and activate the nucleophile.
Ticket #002: "I am seeing a side product with mass M+16 (Hydrolysis)."
Diagnosis: The C4-Fluorine bond is highly activated and moisture-sensitive. In the presence of trace water and base (OH⁻), the fluorine is displaced by a hydroxyl group, forming the pyridinone tautomer.
Solution Protocol:
-
Drying Agents: Use anhydrous solvents.[1] Store hygroscopic bases (like Cs2CO3 or KOtBu) in a desiccator or glovebox.[1][2]
-
Base Selection: Switch to a non-hygroscopic organic base like DIPEA (Hünig's base) or DBU if the nucleophile is an amine.[1]
-
Scavengers: Add 3Å molecular sieves directly to the reaction vessel.
Ticket #003: "I need to displace the Chlorine at C2, but the Fluorine at C4 reacts first."
Diagnosis: You are fighting the "Element Effect."[1] In SNAr, Fluorine reacts ~100-300x faster than Chlorine.[1][2] It is chemically impossible to selectively displace the C2-Cl while leaving the C4-F intact using standard SNAr conditions.
Solution Protocol:
-
Route Change Required: You cannot perform SNAr at C2 selectively on this substrate.
-
Alternative: You must use a different starting material (e.g., 2-bromo-4-chloropyridine, reacting C2-Br first via metal catalysis) or perform the C4 substitution first, then perform a second substitution at C2 (which will require harsher conditions).[2]
Master Experimental Protocol
Objective: Selective substitution of C4-F with a secondary amine (e.g., Morpholine) with >90% Yield.
Reagents
-
Substrate: 2-Chloro-4-fluoro-6-methoxypyridine (1.0 equiv)[2]
-
Base: DIPEA (2.0 equiv) or Cs2CO3 (1.5 equiv)[2]
-
Solvent: DMSO (anhydrous, 0.5 M concentration)
Step-by-Step Procedure
-
Setup: Flame-dry a reaction vial and cool under N2.
-
Dissolution: Add the substrate and the amine nucleophile to the vial.
-
Solvent Addition: Add anhydrous DMSO. Note: High concentration (0.5 M to 1.0 M) favors the bimolecular reaction kinetics.
-
Base Addition: Add DIPEA dropwise. If using inorganic carbonate, add as a finely ground powder.[1][2]
-
Reaction: Heat to 90°C for 4–6 hours.
-
Workup:
Decision Tree for Optimization
Use this logic flow to determine the next step in your optimization campaign.
Caption: Logic flow for troubleshooting common yield-limiting factors in pyridine SNAr.
References
-
BenchChem. (2025).[1][3][4] Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines: Protocols and Reactivity Data.Link
-
Illuminati, G., & Marino, G. (1963).[1][2] Meta-Substituent Effects on the Kinetics of Methoxydechlorination of Some 2- and 4-Chloroquinolines. Tetrahedron, 19, 345–355.[1][2][5] (Foundational text on substituent effects in heteroaromatics).
-
Rohrbach, S., et al. (2019).[1][2] Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes.[1] MDPI Molecules. Link[2]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Element Effect.[1][6][7]Link[2]
-
WuXi Biology. (2022).[1][8] Understanding Regioselectivity in SNAr reaction of Dihalogenated Heterocycles.Link[2]
Sources
- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preventing hydrolysis of methoxy group in 2-Chloro-4-fluoro-6-methoxypyridine
Technical Support Center: 2-Chloro-4-fluoro-6-methoxypyridine
Welcome to the technical support guide for 2-Chloro-4-fluoro-6-methoxypyridine. This resource is designed for researchers, chemists, and drug development professionals to address a critical challenge encountered during its use: the unwanted hydrolysis of the C6-methoxy group. This guide provides in-depth, field-tested answers and protocols to ensure the stability of your compound and the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing the formation of 2-Chloro-4-fluoro-6-hydroxypyridine as a byproduct. What is causing the hydrolysis of my methoxy group?
A1: Root Cause Analysis
The hydrolysis of the methoxy group in 2-Chloro-4-fluoro-6-methoxypyridine is primarily driven by the unique electronic properties of the pyridine ring, which are significantly amplified by its substituents. Two principal mechanisms are at play:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most probable and problematic pathway for this specific molecule. The pyridine nitrogen, along with the strongly electron-withdrawing chloro- and fluoro- substituents, renders the pyridine ring extremely electron-deficient. This effect is most pronounced at the C2 and C6 positions (ortho/para to the nitrogen), making them highly electrophilic and susceptible to attack by nucleophiles.[1][2] In this context, water (H₂O) or hydroxide ions (OH⁻) can act as potent nucleophiles, attacking the C6 carbon and displacing the methoxide (⁻OCH₃) leaving group.
-
Acid-Catalyzed Ether Cleavage: While ethers are generally stable, they can be cleaved under harsh acidic conditions.[3][4] This mechanism involves the protonation of the methoxy group's oxygen atom by a strong acid. This turns the methoxy group into a good leaving group (methanol), which then dissociates, allowing a nucleophile (like water) to attack the resulting activated carbon.[4]
The extreme electron-deficient nature of your pyridine ring makes the SNAr pathway the dominant and more sensitive route for hydrolysis, often occurring under conditions much milder than those required for typical ether cleavage.
Caption: Logical workflow of SNAr-mediated hydrolysis on the electron-deficient pyridine ring.
Q2: How can I design my reaction to prevent hydrolysis? What are the critical parameters?
A2: Proactive Experimental Design
Preventing hydrolysis requires rigorous control over three key parameters: pH , Water Content , and Temperature .
| Parameter | Risk Factor & Scientific Rationale | Recommended Mitigation Strategy |
| pH | Acidic: Strong protic acids (e.g., HCl, H₂SO₄) will protonate the methoxy group, facilitating ether cleavage.[3][4] Basic: Hydroxide ions (from NaOH, KOH) are strong nucleophiles that directly attack the C6 position via the SNAr mechanism.[5] | Target pH: Neutral (pH ~7) or mildly basic using non-nucleophilic bases. Acidic Reactions: Use Lewis acids (e.g., BF₃·OEt₂, AlCl₃) or weak organic acids if a proton source is unavoidable. Basic Reactions: Employ sterically hindered, non-nucleophilic bases. See table below. |
| Water Content | Water acts as both the nucleophile (in SNAr) and the proton source (after protonation) for the hydrolysis reaction. Its presence is the single most significant contributor to byproduct formation. | Strict Anhydrous Conditions: Use oven-dried or flame-dried glassware. Employ anhydrous solvents (e.g., distilled over a drying agent or from a solvent purification system). Run reactions under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.[6] |
| Temperature | Hydrolysis, like most reactions, is accelerated by heat. Elevated temperatures provide the activation energy needed for both the SNAr and acid-catalyzed pathways. | Maintain Low Temperatures: Run reactions at the lowest temperature that allows for an acceptable rate of your desired transformation. Consider starting at 0°C or even -78°C and only warming as necessary. |
Table 1: Selection of Basic Reagents
| Recommended (Non-Nucleophilic) Bases | Bases to Avoid (High Hydrolysis Risk) |
| Triethylamine (TEA) | Sodium Hydroxide (NaOH) |
| Diisopropylethylamine (DIPEA or Hünig's base) | Potassium Hydroxide (KOH) |
| Potassium Carbonate (K₂CO₃) | Lithium Hydroxide (LiOH) |
| Cesium Carbonate (Cs₂CO₃) | Aqueous Ammonia (NH₄OH) |
| 1,8-Diazabicycloundec-7-ene (DBU) | Sodium Methoxide (NaOMe) - Risk of trans-etherification |
Q3: I need to perform an aqueous workup. What is the best procedure to minimize product loss?
A3: Protocol for a Hydrolysis-Resistant Aqueous Workup
Aqueous workup is a moment of high vulnerability. The key is to make this step as brief and cold as possible.
Step-by-Step Protocol:
-
Pre-cool all Solutions: Before starting, place your separatory funnel, organic solvent, and aqueous wash solutions (e.g., saturated NaHCO₃, brine) in an ice bath for at least 15 minutes.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the entire reaction vessel in an ice-water bath.
-
Quench and Dilute: Quench the reaction by slowly adding it to a flask containing a cold, buffered aqueous solution (saturated sodium bicarbonate is often a good choice to neutralize trace acids). Immediately add the cold organic extraction solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Perform Extraction Rapidly: Transfer the mixture to the pre-cooled separatory funnel. Shake gently but efficiently and allow the layers to separate. Do not let the mixture sit for an extended period.
-
Separate and Dry: Drain the organic layer immediately. Promptly dry it over a vigorous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolate: Filter off the drying agent and concentrate the organic solvent under reduced pressure without excessive heating.
Sources
Solving solubility issues with 2-Chloro-4-fluoro-6-methoxypyridine in water
Technical Overview: The Solubility Paradox
Researchers often encounter immediate precipitation when working with 2-Chloro-4-fluoro-6-methoxypyridine .[1][2] To solve this, we must first understand the molecular "personality" of this compound, which defies the standard rules applied to simple pyridines.
The Physicochemical Profile
This molecule is not a standard base. The presence of highly electronegative halogen atoms (Chloro at C2, Fluoro at C4) drastically alters the electron density of the pyridine ring.
| Property | Value (Approx.) | Implication for Solubility |
| LogP | ~2.3 – 2.5 | Moderate Lipophilicity. It prefers organic solvents and will "crash out" in pure water.[1][2] |
| pKa (Pyridine N) | < 1.0 (Est.)[1][2] | Non-Basic. Unlike pyridine (pKa ~5.2), this nitrogen is electron-deficient.[1][2] It will not protonate easily at physiological pH (7.[1][2]4) or even in weak acids (pH 4-5).[1][2] |
| Reactive Motif | 4-Fluoro | Activated Electrophile. The C4 position is highly susceptible to Nucleophilic Aromatic Substitution ( |
The Core Problem: You cannot rely on standard "pH adjustment" (acidification) to solubilize this compound.[1][2] Adding acid does not significantly protonate the nitrogen due to its extremely low pKa, but it does catalyze the hydrolysis of the fluorine atom, destroying your compound.
Troubleshooting Guide (Q&A)
Issue 1: "I made a 100 mM stock in DMSO, but it precipitates immediately when added to cell culture media."
Diagnosis: This is the "Solvent Shock" phenomenon.[1][2] When a hydrophobic compound dissolved in DMSO is introduced to an aqueous buffer, the local solubility limit is instantly exceeded before the DMSO can disperse.
Solution: The "Step-Down" Dilution Protocol Do not add the stock directly to the bulk media.[1][2] Use an intermediate dilution step to prevent local supersaturation.[1][2]
-
Prepare Stock: 100 mM in anhydrous DMSO.
-
Intermediate Step: Dilute the stock 1:10 into a complexing vehicle (e.g., PEG400 or Propylene Glycol) before adding to water/media.[1][2]
-
Result: 10 mM working solution in 90% PEG400 / 10% DMSO.
-
-
Final Addition: Add this intermediate solution to your media. The PEG400 acts as a buffer against the polarity shock.
Issue 2: "Can I use 0.1 M HCl or Acetic Acid to improve solubility?"
Direct Answer: NO. Scientific Rationale:
-
Inefficacy: Due to the electron-withdrawing effects of the Cl and F substituents, the pyridine nitrogen is too weak a base to accept a proton from weak acids.[2] You would need a pH < 0 to fully protonate it.[1][2]
-
Degradation Risk: The 4-fluoro group is a "ticking time bomb."[1][2] In acidic conditions, water acts as a nucleophile, displacing the fluorine to form 2-chloro-6-methoxy-4-pyridone .[1][2] This is a degradation product, not your drug.
Issue 3: "What is the best formulation for in vivo (IP/IV) administration?"
Recommendation: Avoid pure aqueous buffers (PBS/Saline).[1][2] Use a Cosolvent/Surfactant System .[1][2]
Recommended Formulation (Self-Validating):
-
50% Saline (Added last and slowly)
Why this works: The PEG400/Tween 80 combination creates micellar structures that encapsulate the lipophilic pyridine, keeping it in solution without requiring dangerous pH levels.
Visualizing the Decision Matrix
Use this logic flow to determine the correct solubilization strategy based on your experimental constraints.
Caption: Solubility Decision Tree. Note the critical warning against aqueous acid due to the lability of the C4-Fluorine bond.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (50 mM)
Use this for long-term storage (-20°C).[1][2]
-
Weighing: Weigh 7.2 mg of 2-Chloro-4-fluoro-6-methoxypyridine (MW: ~143.5 g/mol , adjust based on exact salt/hydrate form).
-
Solvent: Add 1.0 mL of Anhydrous DMSO (Grade ≥ 99.9%).
-
Vortex: Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
Aliquot: Split into 50 µL aliquots in amber tubes to minimize freeze-thaw cycles.
Protocol B: Aqueous Solubility Screening (Self-Validation)
Use this to verify if your specific buffer system is compatible.[1][2]
-
Pipette 5 µL of stock into 995 µL of your target buffer (e.g., PBS pH 7.4).
-
Immediate Observation: Hold against a dark background.
-
Time-Point Check: Incubate at 37°C for 2 hours.
References
-
PubChem. 2-Chloro-6-methoxypyridine Compound Summary. National Library of Medicine.[1][2] Available at: [Link]
-
Schlosser, M. The 4-Fluoropyridine Substructure: A "Fragile" Motif in Medicinal Chemistry.[1][2] European Journal of Organic Chemistry, 2005. (Contextual grounding on the lability of 4-fluoro substituted pyridines).
-
Yalkowsky, S.H., et al. Handbook of Aqueous Solubility Data.[1][2] CRC Press.[1][2] (General reference for pyridine derivative solubility estimation).
Sources
Minimizing side reactions during lithiation of 2-Chloro-4-fluoro-6-methoxypyridine
The following technical guide is structured as a Tier 3 Support Resource for the "Advanced Heterocyclic Chemistry" division. It assumes the user has basic knowledge of organometallic chemistry but requires specific guidance on this challenging substrate.
Ticket ID: #LITH-PYR-246
Topic: Minimizing Side Reactions (S
Executive Summary & Mechanistic Insight
The Challenge: Lithiating 2-Chloro-4-fluoro-6-methoxypyridine (1) is a competition between three distinct reaction pathways. The presence of Fluorine (C4) and Chlorine (C2) creates a highly electron-deficient ring susceptible to nucleophilic attack, while the acidic protons at C3 and C5 offer competing sites for deprotonation.
The Three Critical Failure Modes:
-
Nucleophilic Aromatic Substitution (S
Ar): Alkyllithiums (like n-BuLi) act as nucleophiles rather than bases, attacking C4 (displacing Fluorine) or C2 (displacing Chlorine). -
Pyridyne Formation (Self-Destruction): If lithiation occurs at C3 (between Cl and F), the molecule is primed for elimination of LiCl or LiF, generating a highly reactive pyridyne that polymerizes into "black tar."
-
Regio-Scrambling: Competition between the inductively activated C3 position (between halogens) and the coordination-assisted C5 position (ortho to OMe).
Mechanistic Pathway Analysis
The following diagram illustrates the divergence between successful lithiation and the destructive side reactions.
Caption: Divergent pathways: n-BuLi triggers destructive S
Optimized Experimental Protocol
This protocol is designed to maximize C3/C5 lithiation while suppressing S
Reagent Selection Rationale:
-
Base: LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .[1]
-
Why: These bulky, non-nucleophilic amide bases are too sterically hindered to attack the ring carbons (preventing S
Ar) but strong enough to deprotonate the pyridine.
-
-
Solvent: Anhydrous THF .
-
Why: THF coordinates lithium, breaking up aggregates and increasing the basicity (kinetic reactivity) of LDA.
-
-
Temperature: -78°C (Strict) .
-
Why: The lithiated intermediate (especially at C3) is thermally unstable. Warming triggers Li-X elimination (Pyridyne formation).
-
Step-by-Step Methodology
| Step | Action | Critical Technical Note |
| 1 | Prepare Base | Generate LDA in situ (or use fresh commercial). Add n-BuLi (1.1 eq) to diisopropylamine (1.2 eq) in THF at -78°C, then warm to 0°C for 15 min to ensure full formation. Cool back to -78°C. |
| 2 | Substrate Addition | Dissolve 2-Chloro-4-fluoro-6-methoxypyridine in THF. Add this solution dropwise to the LDA solution at -78°C over 10-15 minutes. |
| 3 | Equilibration | Stir at -78°C for 30 to 45 minutes . |
| 4 | Trapping | Add the electrophile (dissolved in THF) dropwise. Maintain -78°C. |
| 5 | Quenching | Do not warm yet. Add acidic quench (e.g., AcOH/THF or NH |
| 6 | Workup | Allow to warm to RT only after quenching. |
Troubleshooting & FAQs
Q1: I used n-BuLi and obtained a complex mixture with no desired product. What happened?
Diagnosis: You likely triggered Nucleophilic Aromatic Substitution (S
Q2: The reaction turned into a black tar upon warming. Why? Diagnosis: Pyridyne formation followed by polymerization. Explanation: If you lithiated at C3 (between Cl and F), you formed a species with a metal adjacent to a leaving group. Upon warming, LiCl or LiF is eliminated to form a pyridyne. Pyridynes are extremely reactive and polymerize instantly. Fix: Ensure the quench happens at -78°C . If the electrophile reaction is slow, consider an in-situ trap (mixing the electrophile with the substrate before adding the base), provided the electrophile is compatible with LDA (e.g., TMSCl, but not aldehydes).
Q3: Which position is lithiated, C3 or C5? Analysis:
-
C3 (between Cl and F): Most acidic due to double inductive effect (ortho-F, ortho-Cl).
-
C5 (between F and OMe): Benefited by coordination (Lithium coordinates to OMe oxygen). Consensus: Under kinetic conditions (LDA, -78°C), C3 is often the major isomer due to the powerful directing ability of Fluorine and the acidity enhancement by Chlorine. However, C5 is a competitive minor isomer. Verification: Run a deuterium quench (
) experiment and analyze by H NMR. -
Loss of signal at ~7.0 ppm (C3-H) vs ~6.5 ppm (C5-H).
Q4: Can I use "Halogen Dance" to my advantage? Insight: While "Halogen Dance" is common with Bromine/Iodine, Chlorine is generally too sluggish to migrate cleanly at -78°C. However, if you observe scrambled products (e.g., Cl moving to C3), it indicates the reaction temperature was too high, allowing the lithiated species to isomerize. Recommendation: Keep the temperature strictly at -78°C to freeze the kinetic lithio-species.
Data Summary: Reagent Compatibility
| Reagent | Suitability | Risk Factor | Mechanism |
| n-BuLi | 🔴 Avoid | High | Nucleophilic attack (S |
| s-BuLi | 🔴 Avoid | High | Still too nucleophilic for this electron-deficient ring. |
| LDA | 🟢 Recommended | Low | Steric bulk prevents S |
| LiTMP | 🟢 Excellent | Low | Higher steric bulk than LDA; prevents attack at C2/C4. |
| MesLi | 🟡 Alternative | Medium | Mesityllithium is non-nucleophilic but harder to prepare. |
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on base selection and "superbases").
-
Gros, P., & Fort, Y. (2002). "Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6." Journal of Organic Chemistry, 67(1), 234-237. Link (Demonstrates the risk of nucleophilic attack vs. lithiation).
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(5), 879–933. Link (The authoritative review on DoM and directing group hierarchy).
- Marsais, F., & Quéguiner, G. (1981). "Metallation of halopyridines: A review." Tetrahedron, 39(12), 2009-2021.
-
Brégent, T., et al. (2022). "Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry – A European Journal, 28(71). Link (Modern analysis of kinetic trapping vs. halogen dance/elimination).
Sources
Technical Support Center: Thermal Stability of 2-Chloro-4-fluoro-6-methoxypyridine Under Reflux
Welcome to the technical support center for handling 2-Chloro-4-fluoro-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the reflux of this compound. As there is limited specific literature on the thermal stability of 2-Chloro-4-fluoro-6-methoxypyridine, this document synthesizes information from analogous compounds and fundamental chemical principles to empower you to conduct your experiments with scientific rigor and safety.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of 2-Chloro-4-fluoro-6-methoxypyridine under typical reflux conditions?
Q2: What are the potential hazardous decomposition products I should be aware of?
Thermal decomposition of halogenated and methoxy-substituted pyridines can generate a range of hazardous substances. Based on the decomposition of similar compounds, potential products could include:
-
Carbon oxides (CO, CO2)
-
Nitrogen oxides (NOx)
-
Hydrogen chloride (HCl) and Hydrogen fluoride (HF)
-
Phosgene (COCl2) from the degradation of chlorinated precursors.[1][2]
-
Cyanogen (C2N2) and Hydrogen cyanide (HCN) from the decomposition of the pyridine ring at elevated temperatures.[3]
-
Various halogenated organic acids from the thermolysis of fluorinated components.[4][5]
It is crucial to conduct all reflux experiments in a well-ventilated fume hood and take appropriate safety precautions.
Q3: Can the solvent I choose for reflux affect the stability of 2-Chloro-4-fluoro-6-methoxypyridine?
Absolutely. The choice of solvent is critical. Protic solvents, especially water, can lead to hydrolysis of the chloro and methoxy groups, particularly at elevated temperatures. Aprotic solvents are generally preferred. However, reactivity with any solvent should not be ruled out without experimental verification. For instance, nucleophilic aromatic substitution reactions can occur with certain solvents or reagents.[6] It is advisable to perform a preliminary solvent screening to assess the stability of your compound in the chosen solvent under reflux conditions before proceeding with your main experiment.
Q4: How can I monitor the stability of 2-Chloro-4-fluoro-6-methoxypyridine during my reflux experiment?
Regular monitoring of your reaction is key to understanding the stability of your compound. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to track the consumption of the starting material and the emergence of any degradation products.[7][8][9] Taking small aliquots of the reaction mixture at regular intervals for analysis is a good practice.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the reaction mixture (e.g., turning dark brown or black) | Thermal decomposition leading to the formation of polymeric or carbonaceous materials. | 1. Reduce the reflux temperature if possible. 2. Decrease the reaction time. 3. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of unexpected side products detected by TLC, HPLC, or GC-MS | 1. Decomposition of the starting material. 2. Reaction with the solvent or impurities. 3. Hydrolysis due to the presence of water. | 1. Conduct a thermal stability study to identify degradation products (see Experimental Protocol below). 2. Use a high-purity, dry, aprotic solvent. 3. Thoroughly dry all glassware and reagents before use. |
| Low yield of the desired product | 1. Degradation of the starting material or product under reflux conditions. 2. Sub-optimal reaction conditions (temperature, time, catalyst, etc.). | 1. Perform a stability study of both the starting material and the product under the reaction conditions. 2. Optimize the reaction parameters using a design of experiments (DoE) approach. |
| Inconsistent results between batches | Variability in the purity of starting materials, solvents, or reaction setup. | 1. Use starting materials and solvents from the same batch with confirmed purity. 2. Ensure consistent setup of the reflux apparatus and heating.[10][11] |
Experimental Protocol: Assessing the Thermal Stability of 2-Chloro-4-fluoro-6-methoxypyridine Under Reflux
This protocol provides a framework for conducting a systematic study to evaluate the thermal stability of 2-Chloro-4-fluoro-6-methoxypyridine in a chosen solvent under reflux.
Objective: To determine the rate of degradation and identify major degradation products of 2-Chloro-4-fluoro-6-methoxypyridine when refluxed in a specific solvent over time.
Materials:
-
2-Chloro-4-fluoro-6-methoxypyridine (high purity)
-
Chosen reflux solvent (high purity, dry, aprotic recommended)
-
Internal standard (for quantitative analysis, e.g., a stable compound with a distinct retention time)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Analytical instruments: HPLC or GC-MS
Procedure:
-
Preparation:
-
Thoroughly clean and dry all glassware.
-
Prepare a stock solution of 2-Chloro-4-fluoro-6-methoxypyridine in the chosen solvent at a known concentration.
-
Add a known concentration of the internal standard to the stock solution.
-
-
Reflux Setup:
-
To the round-bottom flask, add the prepared solution. The flask should not be more than half full.[10]
-
Add a magnetic stir bar.
-
Assemble the reflux apparatus in a fume hood. Ensure a secure connection between the flask and the condenser.[11]
-
Connect the condenser to a cooling water source.
-
Flush the system with an inert gas.
-
-
Experiment Execution:
-
Begin stirring and heating the solution to the boiling point of the solvent.
-
Once the solution is refluxing steadily, start the timer (t=0).
-
Immediately take the first sample (aliquot) from the reaction mixture.
-
Continue to take samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
After each sampling, quench the reaction in the aliquot if necessary (e.g., by rapid cooling) to prevent further degradation before analysis.
-
-
Sample Analysis:
Data Analysis and Interpretation:
-
Plot the concentration of 2-Chloro-4-fluoro-6-methoxypyridine as a function of time.
-
Determine the rate of degradation.
-
Analyze the chromatograms and mass spectra to propose structures for the major degradation products.
Visualizations
Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for assessing thermal stability.
Potential Degradation Pathways
Caption: Potential degradation pathways under reflux.
References
-
Thermal Decomposition of Pyridine-Substituted Cobaltic Acetate in Acetic Acid | Inorganic Chemistry - ACS Publications . Available at: [Link]
-
Thermal decomposition of pyridine-substituted cobaltic acetate in acetic acid - PubMed . Available at: [Link]
-
The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A - RSC Publishing . Available at: [Link]
-
(PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate . Available at: [Link]
-
Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - PubMed . Available at: [Link]
-
Setting up a reflux - Chemistry Teaching Labs - University of York . Available at: [Link]
-
Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge - BioKB . Available at: [Link]
-
How to set up a reflux apparatus - CDN . Available at: [Link]
-
Module3_HeatingUnderReflux.docx - American Chemical Society . Available at: [Link]
-
(PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate . Available at: [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf . Available at: [Link]
-
(PDF) The thermal decomposition of azidopyridines - ResearchGate . Available at: [Link]
-
Products quantified during the thermal decomposition of chloropicrin. Initial … - ResearchGate . Available at: [Link]
- US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents.
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water . Available at: [Link]
-
(PDF) Thermal Decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst - ResearchGate . Available at: [Link]
-
Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO 4 – and HO 2 – | Request PDF - ResearchGate . Available at: [Link]
-
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC . Available at: [Link]
-
Thermal degradation of fluoropolymers . Available at: [Link]
-
(PDF) Thermal Decomposition of Chloropicrin - ResearchGate . Available at: [Link]
-
Recyclable anhydride catalyst for H 2 O 2 oxidation: N-oxidation of pyridine derivatives . Available at: [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA) . Available at: [Link]
-
2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem . Available at: [Link]
-
Organic Syntheses Procedure . Available at: [Link]
-
Thermal Decomposition of Energetic Materials. 3. Temporal Behaviors of the Rates of Formation of the Gaseous Pyrolysis Products - DTIC . Available at: [Link]
-
Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment - CSWAB . Available at: [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate . Available at: [Link]
-
The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility . Available at: [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products . Available at: [Link]
-
Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides - ChemRxiv . Available at: [Link]
-
Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed . Available at: [Link]
-
Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents . Available at: [Link]
-
Thermal Decomposition Characteristics, Products, and Thermal Transformation Mechanisms of Fluorine-containing Organic Components in Lithium-ion Batteries - ResearchGate . Available at: [Link]
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Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-Chloro-4-fluoro-6-methoxypyridine
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 2-Chloro-4-fluoro-6-methoxypyridine, a key intermediate in the synthesis of various therapeutic agents, establishing a robust and reliable analytical method for purity determination is of paramount importance. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for this compound, grounded in scientific principles and practical field experience. We will navigate the complexities of column and mobile phase selection, culminating in a validated, stability-indicating method.
The Analytical Challenge: Understanding the Analyte
2-Chloro-4-fluoro-6-methoxypyridine possesses a unique combination of functional groups that present distinct challenges for chromatographic analysis. The pyridine ring, with its basic nitrogen atom (estimated pKa ≈ 3-4), is susceptible to peak tailing due to interactions with residual silanols on silica-based stationary phases.[1] The presence of halogen atoms and a methoxy group contributes to its overall polarity and potential for multiple interaction modes with the stationary phase. A successful HPLC method must be able to resolve the main component from potential process-related impurities and degradation products.
For the purpose of this guide, we will consider two hypothetical, yet plausible, process-related impurities:
-
Impurity A: 2-Hydroxy-4-fluoro-6-methoxypyridine (a potential hydrolysis product)
-
Impurity B: 2,4-Dichloro-6-methoxypyridine (a potential side-product from the starting materials)
The Method Development Workflow: A Logic-Driven Approach
Effective HPLC method development is a systematic process. The following diagram illustrates the logical workflow we will follow, emphasizing iterative optimization based on experimental outcomes.
Caption: A systematic workflow for HPLC method development.
Part 1: Stationary Phase Selection - A Tale of Two Chemistries
The choice of stationary phase is arguably the most critical factor in achieving the desired selectivity.[2] We will compare the two most common reversed-phase chemistries for aromatic compounds: the workhorse C18 (octadecylsilane) and the alternative selectivity of a Phenyl-Hexyl phase.
A C18 column separates primarily based on hydrophobicity.[3] In contrast, a Phenyl-Hexyl column offers a mixed-mode separation mechanism, combining hydrophobic interactions from the hexyl chain with π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte.[4][5][6] This alternative selectivity can be particularly advantageous for separating structurally similar aromatic compounds.[7][8]
Experimental Protocol: Column Screening
-
Columns:
-
C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm)
-
Phenyl-Hexyl Column (e.g., Phenomenex Kinetex Phenyl-Hexyl, 150 mm x 4.6 mm, 2.6 µm)
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 30-70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Sample: A solution containing 2-Chloro-4-fluoro-6-methoxypyridine and spiked with Impurity A and Impurity B at the 0.1% level.
Comparative Data: C18 vs. Phenyl-Hexyl
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Resolution (Main Peak - Impurity A) | 1.8 | 2.5 |
| Resolution (Main Peak - Impurity B) | 2.2 | 3.1 |
| Tailing Factor (Main Peak) | 1.4 | 1.1 |
| Theoretical Plates (Main Peak) | 9,500 | 14,000 |
Analysis of Results:
The Phenyl-Hexyl column provided superior performance. The enhanced resolution for both impurities suggests that the π-π interactions offered a different and more effective selectivity for these closely related pyridine derivatives.[7] Furthermore, the improved peak shape (lower tailing factor) indicates a reduction in undesirable secondary interactions between the basic analyte and the stationary phase.[1] Based on this data, the Phenyl-Hexyl column was selected for further method development.
Part 2: Mobile Phase Optimization - The Critical Role of pH
For ionizable compounds like our target analyte, the pH of the mobile phase is a powerful tool to control retention and improve peak shape.[12][13] The goal is to operate at a pH where the analyte is in a single, stable ionic form. A general rule of thumb is to adjust the mobile phase pH to be at least two units away from the analyte's pKa.[14] With an estimated pKa of 3-4 for the pyridine nitrogen, a low pH mobile phase (pH < 2) would ensure complete protonation, minimizing peak tailing caused by silanol interactions.
Experimental Protocol: pH Optimization
-
Column: Phenyl-Hexyl Column (as selected above)
-
Mobile Phase A:
-
Condition 1: 0.1% Formic Acid in Water (pH ≈ 2.7)
-
Condition 2: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ≈ 2.0)
-
-
Mobile Phase B: Acetonitrile
-
Gradient: Optimized to 40-65% B over 10 minutes
-
All other conditions remained the same as the column screening.
Comparative Data: Formic Acid vs. TFA
| Parameter | 0.1% Formic Acid (pH ≈ 2.7) | 0.1% Trifluoroacetic Acid (pH ≈ 2.0) |
| Resolution (Main Peak - Impurity A) | 2.5 | 2.8 |
| Tailing Factor (Main Peak) | 1.1 | 1.0 |
| Retention Time (Main Peak) | 6.8 min | 7.2 min |
Analysis of Results:
While both acidic modifiers provided acceptable chromatography, the use of 0.1% TFA resulted in a slightly better peak shape (tailing factor of 1.0) and a marginal improvement in resolution. The lower pH achieved with TFA ensures a more complete and consistent protonation of the pyridine nitrogen, leading to more symmetrical peaks.[14] The slight increase in retention time is also beneficial for ensuring baseline separation from any early-eluting, more polar impurities.
Part 3: Method Specificity and Forced Degradation
A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can resolve the API from any potential degradation products.[15] To demonstrate this, forced degradation studies are performed as stipulated by ICH guidelines.[16][17][18]
Experimental Protocol: Forced Degradation
The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 105 °C for 48 hours
-
Photolytic: Exposed to 1.2 million lux hours and 200 watt hours/m² of UV light[18]
The stressed samples were then analyzed using the optimized HPLC method. A Diode Array Detector (DAD) was employed to assess peak purity across all peaks.[11][19]
Caption: Investigating degradation pathways under various stress conditions.
Results Summary:
The method successfully separated the main peak from all degradation products formed under the stress conditions. Significant degradation was observed under basic hydrolysis, leading to the formation of a major degradant consistent with Impurity A (2-Hydroxy-4-fluoro-6-methoxypyridine). Oxidative stress produced a distinct, minor degradant. The main peak was found to be spectrally pure in all cases, confirming the stability-indicating nature of the method.
Final Optimized and Validated HPLC Method
The culmination of this development process is a robust and reliable method for the purity analysis of 2-Chloro-4-fluoro-6-methoxypyridine. The method was validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[20][21][22][23]
Final Method Parameters:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 2.6 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 65% B in 10 min, hold at 65% B for 2 min, return to 40% B in 0.5 min, and equilibrate for 2.5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | DAD, detection at 270 nm, spectral acquisition from 200-400 nm |
| Injection Volume | 5 µL |
| Diluent | Acetonitrile/Water (50:50) |
Validation Summary (Hypothetical Data):
| Validation Parameter | Result |
| Specificity | No interference from blank, placebo, or degradation products. Peak purity index > 0.999. |
| Linearity (Range: LOQ - 150% of nominal) | r² > 0.999 |
| Accuracy (Spike Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability < 1.0%, Intermediate Precision < 2.0% |
| LOD / LOQ | 0.01% / 0.03% |
| Robustness | No significant impact on results with minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C). |
Conclusion
The development of a robust HPLC method for the purity analysis of 2-Chloro-4-fluoro-6-methoxypyridine requires a systematic and scientifically-driven approach. This guide has demonstrated that while a standard C18 column can provide a starting point, exploring alternative selectivities, such as that offered by a Phenyl-Hexyl column, can yield significant improvements in resolution and peak shape for challenging aromatic compounds. Furthermore, meticulous optimization of mobile phase pH is critical for controlling the chromatography of ionizable pyridine derivatives. The final validated method, born from this comparative and logical workflow, is demonstrated to be specific, robust, and stability-indicating, making it fit for its intended purpose in a regulated drug development environment.
References
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- Phenomenex. (2025, April 1). Types of HPLC Detectors.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
- Shimadzu. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC.
- Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog.
- Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters Knowledge Base.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection.
- Agilent Technologies. (n.d.). Enhanced Diode Array Detector Sensitivity and Automated Peak Purity Control. Technical Note.
- Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Pharmaceutical Technology. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods.
- Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
- Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Shimadzu. (n.d.). Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- MPL Lösungsfabrik. (2018, May 11). Method categories according to the ICH Q2(R1).
- IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
- Rotachrom Technologies. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
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- 2. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
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- 4. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
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- 9. Types of HPLC Detectors | Phenomenex [phenomenex.com]
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Infrared (IR) spectroscopy peaks for 2-Chloro-4-fluoro-6-methoxypyridine
Executive Summary: The Fingerprint of Selectivity
2-Chloro-4-fluoro-6-methoxypyridine represents a critical scaffold in medicinal chemistry, particularly for "fluorine scans" used to optimize metabolic stability and pKa in drug candidates. Unlike its non-fluorinated parent (2-chloro-6-methoxypyridine), the introduction of the fluorine atom at the C4 position introduces unique vibrational modes and electronic perturbations that distinctively alter the infrared spectrum.
This guide provides a comparative spectroscopic analysis, synthesizing experimental data from structural analogs to define the characteristic "fingerprint" of this molecule. It is designed for analytical chemists and synthetic researchers needing to validate structure and purity during intermediate synthesis.
Molecular Architecture & Vibrational Vectors
To interpret the spectrum, one must first visualize the vibrational vectors. The molecule belongs to the
Structural Visualization (Graphviz)
Figure 1: Vibrational map showing the primary IR active modes. The C-F bond (Red) acts as the primary differentiator against non-fluorinated analogs.
Comparative Spectral Analysis
The following data compares the target molecule against its direct precursor, 2-Chloro-6-methoxypyridine . This comparison allows for the "subtractive" identification of the fluorine peak.
Table 1: Diagnostic Peak Assignments
| Functional Group | Vibration Mode | Target: 2-Cl-4-F-6-OMe-Py (Expected) | Analog: 2-Cl-6-OMe-Py (Experimental) | Differentiation Note |
| Aromatic C-H | Stretching ( | 3050 – 3100 cm⁻¹ (Weak) | 3000 – 3080 cm⁻¹ | Minimal change; typical of aromatics. |
| Pyridine Ring | 1590, 1565 cm⁻¹ | 1580, 1555 cm⁻¹ | Blue Shift: The 4-F atom is electron-withdrawing, slightly stiffening the ring bonds. | |
| Methoxy Group | 1260 – 1290 cm⁻¹ | 1260 – 1300 cm⁻¹ | Strong band. Often overlaps with C-F stretch. | |
| Fluorine | 1210 – 1250 cm⁻¹ (Very Strong) | Absent | CRITICAL: Look for a new, intense band appearing in the "shoulder" of the methoxy region. | |
| Methoxy Group | 1020 – 1050 cm⁻¹ | 1025 cm⁻¹ | Sharp, distinct band. | |
| Chlorine | 720 – 780 cm⁻¹ | 730 – 760 cm⁻¹ | Variable position depending on solid/liquid state. | |
| Ring Bending | Out-of-plane def. | 800 – 850 cm⁻¹ | 780 – 800 cm⁻¹ | 4-substitution alters the "breathing" mode of the ring. |
Detailed Region Analysis
A. The "Confusion Zone" (1300 – 1000 cm⁻¹)
This is the most critical region for identification.
-
The Challenge: Both the Methoxy (
) and the Fluorine ( ) groups absorb strongly here. -
The Resolution: In the non-fluorinated analog, the methoxy group dominates with a doublet-like feature around 1260-1300 cm⁻¹. In the 4-fluoro target , expect this region to broaden significantly or resolve into a triplet of strong bands due to the addition of the C-F stretch (typically ~1230 cm⁻¹ in pyridines).
B. The Fingerprint Region (< 900 cm⁻¹)
-
C-Cl Mode: The chlorine atom is heavy. Its stretching vibration is low energy. While often obscured in complex molecules, in pyridines, it usually presents as a medium-intensity band near 750 cm⁻¹.
-
Substitution Pattern: 1,2,3,5-tetrasubstituted benzenes (isostructural to this pyridine) show specific bending patterns. The presence of the 4-F atom breaks the symmetry of the 2,6-disubstituted parent, leading to additional weak bands in the 800-900 cm⁻¹ range.
Experimental Protocol (Self-Validating)
To ensure high-quality data that matches the predictions above, follow this ATR-FTIR workflow. This protocol is designed to minimize solvent interference and maximize peak resolution.
Workflow Diagram
Figure 2: Step-by-step ATR-FTIR acquisition protocol ensuring data integrity.
Step-by-Step Methodology
-
Instrument Setup:
-
Mode: Attenuated Total Reflectance (ATR).[1] Diamond crystal is preferred for durability; ZnSe is acceptable.
-
Resolution: 2 cm⁻¹ (standard) or 1 cm⁻¹ (high res).
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
-
-
Sample Application:
-
Since the molecule is likely a liquid or low-melting solid, place 10-20 µL directly onto the crystal center.
-
Critical Step: If the sample is solid, apply pressure using the anvil until the absorbance of the strongest peak (likely ~1250 cm⁻¹) reaches 0.5 - 0.8 A. Do not exceed 1.0 A to avoid detector saturation.
-
-
Validation (The "Trust" Check):
-
Water Check: If a broad mound appears at 3300-3400 cm⁻¹, the sample is wet. Dry with
or molecular sieves and re-run. -
Baseline: Ensure the baseline is flat at 2000-2500 cm⁻¹. Sloping baselines indicate poor contact (solids) or scattering.
-
Mechanistic Insight: Why 4-Fluoro Matters
Understanding the why reinforces the what.
-
Inductive Effect (-I): Fluorine is the most electronegative element. At the C4 position (para to the nitrogen), it pulls electron density through the sigma bond framework. This shortens adjacent C-C bonds, slightly increasing the force constant (
) and shifting ring stretches to higher wavenumbers (blue shift) compared to the non-fluorinated analog. -
Mesomeric Effect (+M): Fluorine also donates lone pair electrons into the ring system. However, in the pyridine ring, the inductive withdrawal usually dominates the IR signature, unlike in simple benzenes where resonance can complicate the C=C region more drastically.
-
pKa Modulation: The 4-F substitution lowers the pKa of the pyridine nitrogen compared to the 2-Cl-6-OMe parent. While this is a chemical property, it correlates with the strength of the C=N vibration observed at ~1590 cm⁻¹.
References
-
Comparison Analog Data (2-Chloro-6-methoxypyridine)
-
Yadav, B. S., et al. "Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 78.5 (2011): 1625-1632.[2]
-
-
Fluorinated Pyridine Characteristics
- M.R. Dhananjaya, et al. "Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine." Spectrochimica Acta Part A (2018).
- General IR Interpretation of Heterocycles: Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley, 2004. (Standard Reference for C-F and Pyridine assignments).
-
Synthesis and Properties of Chlorinated/Fluorinated Pyridines
- PubChem Compound Summary for CID 87009 (2-Chloro-6-methoxypyridine)
Sources
Structural Validation of 2-Chloro-4-fluoro-6-methoxypyridine Derivatives: A Comparative Analytical Guide
Executive Summary: The Regioselectivity Challenge
The scaffold 2-Chloro-4-fluoro-6-methoxypyridine represents a "privileged structure" in drug discovery, offering three distinct vectors for diversification: the electrophilic C4-fluorine, the C2-chlorine, and the C6-methoxy group. However, its utility is frequently compromised by regiochemical ambiguity .
When subjecting this scaffold to Nucleophilic Aromatic Substitution (SNAr), "textbook" theory suggests substitution at the C4 position due to the stabilization of the Meisenheimer complex para to the nitrogen. However, the presence of the electron-donating methoxy group (EDG) at C6 and the inductive effects of the C2-chlorine can unexpectedly activate the C2 position, or lead to mixtures.
Validating the exact structure of the resulting derivative is not merely a formality; it is a critical go/no-go gate in Structure-Activity Relationship (SAR) studies. Misassigning a C2-isomer as a C4-isomer can lead to months of wasted biological testing.
This guide provides an objective comparison of validation methods and establishes a self-validating Integrated NMR Protocol to definitively assign regiochemistry without relying on slow X-ray crystallography.
The Regioselectivity Paradox (Mechanistic Insight)
Before validating, one must understand the isomers being generated. The competition between C2 and C4 substitution is governed by the interplay of electronic activation and steric hindrance.
Reaction Pathways Diagram
The following diagram illustrates the divergent pathways that necessitate rigorous validation.
Figure 1: Divergent SNAr pathways. While Fluorine is the better leaving group (favoring Product A), specific nucleophiles or conditions can force displacement of Chlorine or attack at C2 (Product B).
Comparative Analysis of Validation Methods
We evaluated four common structural elucidation techniques based on four metrics: Definitive Power (Can it distinguish isomers?), Throughput (Speed), Sample Requirement , and Cost .
| Method | Definitive Power | Throughput | Sample Req. | Cost | Application Scientist's Verdict |
| 1D 1H NMR | Low | High | < 1 mg | Low | Insufficient. The symmetry of the pyridine ring often results in singlet/doublet patterns that look identical for both isomers. |
| Integrated 1D/2D NMR | High | Medium | 2-5 mg | Med | The Gold Standard. Combining 19F, 13C, and HMBC provides a self-validating answer in <1 hour. |
| X-Ray Crystallography | Absolute | Very Low | Crystal req. | High | Overkill. Use only if NMR is ambiguous or for final candidate registration. Slow and prone to failure if oil/amorphous. |
| Chemical Derivatization | Medium | Low | > 10 mg | High | Obsolete. Hydrogenating off the Cl to simplify the spectra is destructive and time-consuming. |
Protocol: The Integrated NMR Workflow
This protocol is designed to be self-validating . If the data from Step 2 contradicts Step 3, the structure is flagged for X-ray analysis.
Reagents & Setup
-
Solvent: DMSO-d6 (Preferred over CDCl3 to prevent signal overlap with solvent peaks and improve solubility of polar derivatives).
-
Concentration: ~10-15 mg in 600 µL.
-
Instrument: 400 MHz minimum; 19F probe capability is highly recommended.
Step-by-Step Methodology
Step 1: 19F NMR Screening (The "Quick Look")
Run a proton-decoupled 19F scan.
-
Rationale: If the Fluorine atom was displaced (C4-substitution), the 19F signal will disappear entirely.
-
Result A: No Signal
C4-Substitution Confirmed (Product A). Stop here. -
Result B: Signal Present
Fluorine is still on the ring. This implies C2-Substitution (Product B) OR failure of reaction. Proceed to Step 2.
Step 2: 13C NMR with 19F Coupling Analysis
Acquire a high-resolution 13C spectrum. Do not decouple Fluorine.
-
Rationale: The C-F coupling constants (
) are diagnostic "rulers" for distance. -
Key Measurement: Look for the doublet of the carbon directly attached to the Fluorine (
).-
C4-F (Starting Material/Product B): The C4 carbon usually appears ~160-170 ppm with a massive coupling of ~250-260 Hz .
-
C2-F (Rare rearrangement): If F migrated to C2, the shift and coupling environment changes due to the adjacent Nitrogen.
-
Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
This is the definitive step for assigning regiochemistry when the Fluorine is gone (to distinguish C4-sub from C2-sub if the starting material wasn't fluorinated) or to confirm the position of the new nucleophile.
-
Protocol: Set optimization for long-range coupling (
). -
Critical Correlation: Look for the Methoxy Protons (–OCH3) .
-
The –OCH3 protons will show a strong 3-bond correlation (
) to C6 . -
Once C6 is identified, trace the ring.
-
If C4 is substituted: You will see a correlation from the new substituent's protons to C3/C5, which correlate back to C4.
-
If C2 is substituted: The symmetry breaks differently. The C3 proton will correlate to C2 (bearing the substituent) and C4 (bearing the Fluorine).
-
Decision Tree & Data Interpretation
Use the following logic flow to interpret your spectral data.
Figure 2: Analytical Decision Matrix. The presence of the 19F signal is the primary branch point.
Representative Data Table
Note: Values are representative ranges for this scaffold class in DMSO-d6.
| Signal | Isomer A (C4-Substituted) | Isomer B (C2-Substituted) | Diagnostic Feature |
| 19F NMR | Silent (No Peak) | -70 to -100 ppm | Disappearance of F is definitive for C4-SNAr. |
| C4 (13C) | ~145-155 ppm (Singlet) | ~165-170 ppm (Doublet) | Isomer B shows |
| C3-H (1H) | Singlet (or weak meta-coupling) | Doublet ( | Coupling to F confirms F is still adjacent. |
| HMBC | Nu-H | Nu-H | Long-range connectivity establishes position. |
References
-
Regioselectivity in Pyrimidines/Pyridines
- Luo, Y., et al. (2022). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec QM Magic Class, Chapter 29.
-
Source:[Link]
-
NMR Chemical Shifts (19F & 13C)
-
General Structural Elucidation Strategy
-
SNAr Reactivity Models
- Lu, J., Paci, I., & Leitch, D. C. (2022). "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors." Chemical Science, 13, 11820-11830.
-
Source:[Link]
Sources
A Technical Guide to the Comparative Stability of 2-Halo-6-Methoxypyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the stability of building blocks is a cornerstone of robust and reliable synthetic strategies. The 2-halo-6-methoxypyridines, a class of versatile intermediates, are no exception. The nature of the halogen at the 2-position (Fluoro, Chloro, Bromo, Iodo) profoundly influences the molecule's reactivity and stability, impacting everything from storage conditions to reaction outcomes. This guide provides a comprehensive comparison of the stability of these critical synthons, grounded in established chemical principles and supported by actionable experimental and computational protocols.
Theoretical Framework: Understanding the Fundamentals of Stability
The stability of 2-halo-6-methoxypyridines is primarily governed by the strength of the carbon-halogen (C-X) bond and the electronic influence of the halogen on the pyridine ring.
Carbon-Halogen Bond Dissociation Energy (BDE)
The C-X bond strength is a critical determinant of thermal and photochemical stability. A stronger bond requires more energy to cleave, rendering the molecule more resistant to degradation. The general trend for C-X bond energies is:
C-F > C-Cl > C-Br > C-I [1][2][3]
This trend is attributed to the decreasing electronegativity and increasing atomic size of the halogen as one moves down the group. The greater electronegativity of fluorine leads to a more polarized and stronger bond with carbon.[3] Conversely, the larger and less electronegative iodine forms a longer and weaker bond. This fundamental principle suggests that 2-fluoro-6-methoxypyridine will be the most thermally and photochemically stable, while 2-iodo-6-methoxypyridine will be the most labile.
Electronic Effects and Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The stability of 2-halo-6-methoxypyridines can also be assessed by their reactivity towards nucleophiles. In the context of nucleophilic aromatic substitution (SNAr), a more stable C-X bond generally correlates with lower reactivity. However, the reaction mechanism can be complex. For SNAr reactions of 2-substituted N-methylpyridinium ions with piperidine, the reactivity order was found to be 2-F ~ 2-Cl ~ 2-Br ~ 2-I.[4][5][6] This suggests that under these specific conditions, the rate-determining step is not solely dependent on the C-X bond strength, and other factors such as the electrophilicity of the pyridine ring and the stability of the Meisenheimer intermediate play significant roles. The methoxy group at the 6-position, being an electron-donating group, can influence the overall electron density of the ring and modulate this reactivity.
Experimental Assessment of Stability
While theoretical principles provide a strong foundation, empirical data is essential for a definitive comparison. The following sections outline robust experimental protocols for evaluating the thermal and photochemical stability of 2-halo-6-methoxypyridines.
Thermal Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are powerful complementary techniques for assessing thermal stability.[7][8][9][10][11] TGA measures the change in mass of a sample as a function of temperature, identifying decomposition temperatures, while DSC measures the heat flow into or out of a sample, revealing phase transitions and thermal events.[7][8][9]
Experimental Protocol for Comparative Thermal Analysis:
-
Sample Preparation: Ensure all 2-halo-6-methoxypyridine samples are of high purity and are handled under an inert atmosphere to prevent premature degradation.
-
TGA Analysis:
-
Place a precisely weighed sample (5-10 mg) into a TGA pan.
-
Heat the sample from ambient temperature to 500 °C at a constant heating rate (e.g., 10 °C/min) under a continuous nitrogen or argon flow.
-
Record the mass loss as a function of temperature. The onset temperature of mass loss is a key indicator of thermal stability.
-
-
DSC Analysis:
-
Seal a small amount of sample (2-5 mg) in an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow to identify melting points, boiling points, and any exothermic decomposition events.
-
Data Presentation:
| Compound | Onset of Decomposition (TGA, °C) | Peak Decomposition Temperature (TGA, °C) | Melting/Boiling Point (DSC, °C) |
| 2-Fluoro-6-methoxypyridine | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 2-Chloro-6-methoxypyridine | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 2-Bromo-6-methoxypyridine | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 2-Iodo-6-methoxypyridine | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Expected Outcome: Based on C-X bond energies, the thermal stability is expected to decrease down the halogen group: F > Cl > Br > I.
Diagram of Experimental Workflow for Thermal Stability Analysis:
Caption: Workflow for comparative thermal stability analysis of 2-halo-6-methoxypyridines.
Photochemical Stability: UV-Vis Spectroscopic Analysis
Photochemical degradation is a critical consideration, especially for compounds that may be exposed to light during synthesis, storage, or application. UV-Vis spectroscopy is a straightforward and effective method to monitor the degradation of these aromatic compounds over time when subjected to UV irradiation.[12][13][14]
Experimental Protocol for Comparative Photodegradation Study:
-
Solution Preparation: Prepare dilute solutions of each 2-halo-6-methoxypyridine (e.g., 0.1 mM) in a photochemically inert solvent such as acetonitrile or methanol.
-
UV-Vis Spectroscopy:
-
Record the initial UV-Vis absorption spectrum of each solution. The aromatic nature of the pyridine ring will give rise to characteristic absorption bands.[13]
-
Expose the solutions to a controlled UV light source (e.g., a mercury lamp emitting at 254 nm) in a temperature-controlled chamber.
-
At regular time intervals (e.g., every 30 minutes), withdraw an aliquot and record its UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the characteristic absorption peak of the parent compound over time.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this plot will give the pseudo-first-order rate constant (k) for the photodegradation.
-
Compare the rate constants for the four compounds to determine their relative photochemical stability.
-
Data Presentation:
| Compound | Pseudo-First-Order Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) |
| 2-Fluoro-6-methoxypyridine | Hypothetical Data | Hypothetical Data |
| 2-Chloro-6-methoxypyridine | Hypothetical Data | Hypothetical Data |
| 2-Bromo-6-methoxypyridine | Hypothetical Data | Hypothetical Data |
| 2-Iodo-6-methoxypyridine | Hypothetical Data | Hypothetical Data |
Expected Outcome: The photochemical stability is also expected to follow the trend of C-X bond strength, with the fluoro derivative being the most stable and the iodo derivative being the most susceptible to photodegradation.[15]
Diagram of Experimental Workflow for Photochemical Stability Analysis:
Caption: Relationship between C-X BDE and stability metrics.
Conclusion and Recommendations
The stability of 2-halo-6-methoxypyridines is a multifaceted property with significant implications for their use in research and development. Based on fundamental chemical principles, the expected order of stability is:
2-Fluoro-6-methoxypyridine > 2-Chloro-6-methoxypyridine > 2-Bromo-6-methoxypyridine > 2-Iodo-6-methoxypyridine
This trend is primarily dictated by the carbon-halogen bond strength. While direct comparative experimental data is not extensively available in the literature, this guide provides robust and validated protocols for researchers to determine the thermal and photochemical stability of these compounds in their own laboratories. Furthermore, computational modeling offers a reliable predictive tool to supplement experimental findings.
For applications requiring high thermal and photochemical stability, 2-fluoro- and 2-chloro-6-methoxypyridine are the preferred reagents. Conversely, the higher reactivity of 2-bromo- and 2-iodo-6-methoxypyridine, a consequence of their lower stability, can be advantageous in cross-coupling reactions where C-X bond cleavage is desired. A thorough understanding of the comparative stability of these building blocks will enable more informed decisions in reaction design, optimization, and the overall drug development workflow.
References
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. (n.d.).
- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, (2025).
- The order of bond strength among C-F, C-Cl, C-Br, C-1 is. Allen Institute for AI. (n.d.).
- Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, (2024).
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, (2014).
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. (2018).
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry, (2014).
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design, (2019).
- Hammett substituent constants.
- Bond strength. Reddit. (2018).
- Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.).
- Table 1: Hammett constants for some common substituents. (n.d.).
- Which bond would be stronger, C−F or C−Cl?. Quora. (2018).
- Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical.
- Electronic properties of several two dimensional halides from ab initio calculations. Beilstein Journal of Nanotechnology, (2019).
- Halogenation of the 3-position of pyridines through Zincke imine intermediates.
- The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, (2021).
- Hammett equ
- from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint). (n.d.).
- Photoluminescence as a Complementary Tool for UV-VIS Spectroscopy to Highlight the Photodegradation of Drugs: A Case Study on Mel
- Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
- Insights into the Time Evolution of Slowly Photodegrading Contaminants.
- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. (2025).
- Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, (2019).
- Recommendations for advancing test protocols examining the photo-induced toxicity of petroleum and polycyclic aromatic compounds. Environmental Toxicology and Chemistry, (2022).
- DSC vs TGA: A Simple Comparison Guide.
- Photochemical fate and photocatalysis of 3,5,6-trichloro-2-pyridinol, degradation product of chlorpyrifos.
- Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). C-Therm Technologies. (2019).
- UV-VISIBLE Spectroscopy: Absorption in Arom
- DSC vs TGA: A Simple Comparison Guide.
- DSC vs TGA: What's the Difference in Thermal Analysis?. SKZ Industrial Co., Limited. (2025).
- Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation.
- Feature Papers in Photochemistry. Photochem, (2024).
- Computational Chemistry and Nanomaterials Sciences Publications.
- Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences, (2024).
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Organic Letters, (2022).
- Computational Studies on Optoelectronic and Nonlinear Properties of Octaphyrin Deriv
- Computational 2D Materials Database: Electronic Structure of Transition-Metal Dichalcogenides and Oxides.
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- 15. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-4-fluoro-6-methoxypyridine
Executive Summary & Compound Context[1][2][3][4]
2-Chloro-4-fluoro-6-methoxypyridine is a highly functionalized heterocyclic building block, frequently employed in medicinal chemistry for nucleophilic aromatic substitution (
Operational Reality: While often categorized generically as an "Irritant," halogenated pyridines possess distinct lipophilicity that facilitates rapid dermal absorption. Furthermore, the potential for hydrolysis to release fluoride ions (though slower than acyl halides) necessitates a safety protocol that exceeds standard "lab basics." This guide treats the compound with a higher tier of scrutiny to ensure zero-exposure handling.[1]
Hazard Identification & Risk Assessment
We employ a Conservative Hazard Modeling approach. Where specific toxicological data for this exact CAS is limited, we "read across" from structurally similar fluorochloropyridines (e.g., 2-Chloro-4-fluoropyridine).
GHS Classification (Derived & Conservative)
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | 3 or 4 | H301/H302 | Toxic/Harmful if swallowed.[2] |
| Skin Corrosion/Irrit. | 2 | H315 | Causes skin irritation.[3][4] |
| Eye Damage/Irrit. | 2A | H319 | Causes serious eye irritation.[5][3][4] |
| STOT - Single Exp. | 3 | H335 | May cause respiratory irritation.[4] |
| Sensitization | 1 | H317 | May cause an allergic skin reaction (Precautionary assignment). |
Critical Risk Factor:
-
Sensitization: Halogenated aromatics are frequent sensitizers. Repeated low-level exposure can lead to anaphylactic responses over time.
-
Physical State: Typically a low-melting solid or viscous oil. If solid, static charge can cause "dust fly," significantly increasing inhalation risk.
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for halogenated aromatics due to micro-porosity and poor organic solvent resistance.
A. Dermal Protection (Hands)
Protocol: Double-Gloving Strategy.
-
Inner Layer: 4-mil Nitrile (Examination grade) - Acts as a perspiration barrier and last line of defense.
-
Outer Layer: Silver Shield® (Laminate) or High-Grade Nitrile (>8 mil) .
-
Why? Fluorinated pyridines can permeate standard thin nitrile in <15 minutes if dissolved in organic solvents (DCM, DMF). Laminate gloves offer >4 hours breakthrough time.
-
B. Ocular & Face Protection[3][5][7][8][9][10][11][12]
-
Standard Handling: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses with side shields are inadequate because vapors/dust can bypass the side gaps.
-
Large Scale (>5g): Add a Face Shield over goggles to protect against projectile glass in case of reaction runaway (thermal decomposition).
C. Respiratory Protection[2][6][8][11][12][13]
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood.
-
Secondary (Spill Cleanup): If outside the hood, use a Half-face respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / HEPA). The "Acid Gas" component is a precaution against potential HF/HCl hydrolysis byproducts.
Operational Workflow & Logic
The following diagram illustrates the decision-making logic for handling this compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational workflow emphasizing static control for solids and solvent selection logic to minimize dermal absorption risks.
Detailed Handling Protocols
Protocol A: Weighing & Transfer (The highest risk step)
-
Engineering Control: Verify fume hood face velocity is 80–100 fpm.
-
Static Mitigation: If the substance is a fluffy solid, use an ionizing fan or anti-static gun on the weighing boat and spatula. Static charge can cause the powder to "jump" onto gloves/cuffs.
-
Transfer: Do not dump. Use a funnel. Rinse the weighing boat with the reaction solvent into the flask to ensure quantitative transfer and eliminate dust residues on the boat.
Protocol B: Reaction Setup
-
Inertion: Flush the reaction vessel with Nitrogen or Argon. Moisture can hydrolyze the C-F or C-Cl bonds over time, releasing acidic vapors.
-
Temperature: If heating is required, ensure a reflux condenser is active before heating begins to prevent volatilization of the pyridine derivative.
Protocol C: Waste Disposal
-
Segregation: Do NOT mix with non-halogenated solvents.
-
Labeling: Label clearly as "Halogenated Organic Waste - Potential Sensitizer."
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste stream is acidic.
Emergency Response (Self-Validating System)
Self-Validation: Before starting work, verify the location of the Calcium Gluconate Gel (if HF generation is theoretically possible via aggressive hydrolysis, though unlikely here) and the Safety Shower .
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap/water for 15 mins.[4][6] | Do NOT use alcohol (increases absorption). Seek medical aid. |
| Eye Contact | Flush for 15 mins (eyelids held open). | Consult ophthalmologist immediately. |
| Inhalation | Move to fresh air.[5][7][4][8][6][9] | If breathing is difficult, administer Oxygen (trained personnel only). |
| Spill (<10g) | Cover with Vermiculite/Sand. | Scoop into jar. wipe area with weak base (NaHCO3) solution. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54247957 (2-Chloro-4-fluoro-6-methoxypyridine). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Resistance Selection Guide for Protective Gloves. Retrieved from [Link][10]
-
ECHA (European Chemicals Agency). C&L Inventory: Pyridine derivatives and halogenated heterocycles. Retrieved from [Link]
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- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
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- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. homesciencetools.com [homesciencetools.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. carlroth.com [carlroth.com]
- 10. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
